Lesopitron dihydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDLQJUAYQRGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157588 | |
| Record name | Lesopitron dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132449-89-9 | |
| Record name | Lesopitron dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesopitron dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESOPITRON DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5L4T8473 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lesopitron dihydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Lesopitron Dihydrochloride
Introduction
Lesopitron (E-4424) is a selective 5-HT1A receptor agonist belonging to the azapirone chemical class.[1][2][3] It was developed by Esteve for the treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][3][4][5] As an anxiolytic, its mechanism of action is centered on its interaction with the serotonergic system, specifically the 5-HT1A receptor subtype. This guide provides a detailed technical overview of Lesopitron's mechanism of action, receptor binding profile, downstream signaling, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: 5-HT1A Receptor Interaction
The primary mechanism of action of Lesopitron is its activity as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A receptors.[4][6] This interaction is characterized by high-affinity binding and subsequent activation of receptor-mediated signaling cascades.
Receptor Binding Profile
Lesopitron demonstrates high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this specific interaction. Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a high affinity of Lesopitron for 5-HT1A receptor binding sites.[7] Importantly, Lesopitron shows negligible affinity for alpha-adrenergic and dopaminergic receptors and does not interact with the serotonin reuptake transporter, indicating a high degree of selectivity.[4][8]
Functional Activity: A Tale of Two Receptors
Lesopitron's functional activity is best understood by its distinct effects on two key populations of 5-HT1A receptors:
-
Presynaptic (Somatodendritic) Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the dorsal raphe nucleus, these autoreceptors function as a negative feedback mechanism. Lesopitron acts as an agonist at these sites, inhibiting the firing of serotonergic neurons.[7][9] This leads to a reduction in the synthesis and release of serotonin (5-HT) in projection areas like the frontal cortex.[9][10]
-
Postsynaptic Receptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, these receptors mediate the physiological and behavioral effects of serotonin. Lesopitron is described as a full agonist at postsynaptic 5-HT1A receptors.[1][3][7] Its activation of these receptors is responsible for effects such as hypothermia and is thought to contribute to its anxiolytic properties.[6][8] The ability of Lesopitron to induce 5-HT syndrome reflects postsynaptic receptor activation, while its ability to reverse the 8-OH-DPAT-induced 5-HT syndrome suggests it may act as a partial agonist in some contexts.[6][8]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from in vitro and in vivo studies that define Lesopitron's pharmacodynamic profile.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity | ||||
| pKi | 7.35 | Rat | [3H]8-OH-DPAT competition binding | [7] |
| Ki | 104.8 ± 10.6 nmol/l | Rat | [3H]8-OH-DPAT competition binding | [8] |
| Functional Potency | ||||
| IC50 (Adenylate Cyclase) | 125 nM | Rat | Forskolin-stimulated adenylate cyclase inhibition | [7] |
| IC50 (Neuron Firing, in vitro) | 120 nM | Rat | Inhibition of serotonergic neuron firing (brainstem slices) | [7] |
| ID50 (Neuron Firing, in vivo) | 35 µg/kg i.v. | Rat | Inhibition of serotonergic neuron firing (anesthetized) | [7] |
| Neurochemical Effect | ||||
| 5-HT Release Reduction | to 45% of basal value | Rat | In vivo microdialysis (frontal cortex) at 30 µg/kg i.p. | [9][10] |
Signaling Pathways
Activation of the 5-HT1A receptor by Lesopitron initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] Additionally, signaling through this pathway can activate a phosphatidylinositol-calcium second messenger system.[6]
Caption: Lesopitron-induced 5-HT1A receptor signaling cascade.
Experimental Protocols
The mechanism of action of Lesopitron has been characterized using a combination of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.
-
Methodology:
-
Tissue Preparation: Rat hippocampal or cortical membranes are prepared by homogenization and centrifugation.
-
Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor agonist, typically [3H]8-OH-DPAT.
-
Incubation: Various concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the equilibrium dissociation constant (Ki).[7][8]
-
Adenylyl Cyclase Activity Assay
-
Objective: To assess the functional agonist activity of Lesopitron at postsynaptic 5-HT1A receptors.
-
Methodology:
-
Tissue Preparation: Rat hippocampal membranes are prepared.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP production.
-
Treatment: The membranes are treated with varying concentrations of Lesopitron.
-
Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity is measured to determine the IC50 value, indicating the potency of Lesopitron as a functional agonist.[7]
-
In Vivo Microdialysis
-
Objective: To measure the effect of Lesopitron on extracellular neurotransmitter levels in the brain of conscious, freely moving animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the frontal cortex of a rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic (i.p.) or local (intraraphe) administration of Lesopitron.[9]
-
Analysis: The concentrations of 5-HT and its metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: A decrease in extracellular 5-HT levels following Lesopitron administration provides evidence for the agonist activity at presynaptic 5-HT1A autoreceptors.[9][10]
-
Caption: Experimental workflow for in vivo microdialysis study.
Conclusion
The mechanism of action of this compound is well-defined as a selective and potent 5-HT1A receptor agonist. Its anxiolytic effects are mediated by a dual action on the serotonin system: 1) agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei, which reduces overall serotonergic tone, and 2) agonism at postsynaptic 5-HT1A receptors in limbic and cortical regions. This activity is underpinned by its high binding affinity and functional potency, which have been thoroughly characterized by a range of in vitro and in vivo experimental protocols. The downstream signaling involves the inhibition of the adenylyl cyclase-cAMP pathway, a hallmark of Gαi/o-coupled receptor activation.
References
- 1. Lesopitron [medbox.iiab.me]
- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesopitron - Wikipedia [en.wikipedia.org]
- 4. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesopitron - AdisInsight [adisinsight.springer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Lesopitron Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lesopitron Dihydrochloride, a potent and selective 5-HT1A receptor agonist. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical characterization of this compound, intended to support research and development efforts in the pharmaceutical field.
Chemical Synthesis
The synthesis of Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final free base. The free base is then converted to the more stable dihydrochloride salt.
Synthesis of Key Intermediates
The synthesis of Lesopitron hinges on the preparation of two primary building blocks: 1-(2-pyrimidinyl)piperazine and a reactive butyl-pyrazole derivative.
1. Synthesis of 1-(2-Pyrimidinyl)piperazine:
This intermediate can be synthesized via the nucleophilic substitution of 2-chloropyrimidine with piperazine. Several methods have been reported, with variations in solvents, bases, and catalysts to optimize yield and purity.
One common method involves reacting 2-chloropyrimidine with an excess of anhydrous piperazine in ethanol at room temperature. The reaction mixture is stirred for several hours, followed by basification and extraction with a suitable organic solvent like chloroform. The product is then isolated by distillation under reduced pressure[1].
A more cost-effective and scalable approach utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, in an aqueous or biphasic system. This method allows for the efficient reaction of piperazine with 2-chloropyrimidine under alkaline conditions, leading to high yields of over 80%[2].
For syntheses where protecting groups are preferred, N-Boc-piperazine can be reacted with 2-chloropyrimidine under basic conditions in water. The resulting 1-(2-pyrimidinyl)-4-Boc-piperazine is then deprotected under acidic conditions to yield 1-(2-pyrimidinyl)piperazine hydrochloride[3].
| Reactants | Reaction Conditions | Solvent | Yield | Reference |
| 2-Chloropyrimidine, Anhydrous Piperazine | Room temperature, 3 hours | Ethanol | Not specified | [1] |
| 2-Chloropyrimidine, Piperazine | 40-60 °C, 1 hour, Phase-transfer catalyst (e.g., butyl triphenyl phosphonium bromide), Na2CO3 | Water | >80% | [2] |
| 2-Chloropyrimidine, N-Boc-piperazine | 25 °C, 3 hours, Na2CO3 | Water | 86.9% (of protected intermediate) | [3] |
2. Synthesis of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole:
Information regarding the specific synthesis of this intermediate is less readily available in the public domain. However, based on general principles of pyrazole synthesis and alkylation, a plausible route would involve the initial formation of 4-chloro-1H-pyrazole, followed by N-alkylation with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, under basic conditions.
Assembly of Lesopitron Free Base
The final step in the synthesis of the Lesopitron free base is the alkylation of 1-(2-pyrimidinyl)piperazine with the prepared 1-(4-halobutyl)-4-chloro-1H-pyrazole (e.g., 1-(4-bromobutyl)-4-chloro-1H-pyrazole). This nucleophilic substitution reaction is typically carried out in a suitable organic solvent in the presence of a base to scavenge the hydrogen halide formed during the reaction.
Experimental Protocol (Proposed):
-
To a stirred solution of 1-(2-pyrimidinyl)piperazine and a suitable base (e.g., potassium carbonate, triethylamine) in an aprotic solvent (e.g., acetonitrile, DMF), add 1-(4-bromobutyl)-4-chloro-1H-pyrazole.
-
Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude Lesopitron free base.
Further purification of the free base may be necessary before conversion to the dihydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Purification of this compound
The purification of Lesopitron is critical to ensure its suitability for pharmaceutical applications. The process typically involves the conversion of the crude free base to the dihydrochloride salt, followed by purification techniques such as recrystallization and/or chromatography.
Conversion to Dihydrochloride Salt
The crude Lesopitron free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., ethereal HCl, HCl in isopropanol) is added to precipitate the dihydrochloride salt.
Recrystallization
Recrystallization is a common method for purifying this compound. A patent for different polymorphs of this compound describes a crystallization process from 99% ethanol.
Experimental Protocol (Based on Patent Literature):
-
Suspend the crude this compound in 99% ethanol.
-
Heat the suspension to 50-55 °C with stirring.
-
Cool the mixture to 0-5 °C over approximately 2 hours and maintain this temperature for an additional hour to ensure complete crystallization.
-
Collect the crystalline solid by filtration or centrifugation.
-
Wash the crystals with cold 99% ethanol.
-
Dry the purified product in an oven at a suitable temperature (e.g., 45 °C).
| Parameter | Value |
| Recrystallization Solvent | 99% Ethanol |
| Crystallization Temperature | 0-5 °C |
| Drying Temperature | 45 °C |
Chromatographic Purification
For higher purity requirements, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed. The choice of stationary and mobile phases will depend on the impurity profile of the crude product. General guidance for the purification of pyrimidine derivatives suggests using silica gel for normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For reverse-phase HPLC, a C18 column with a mobile phase of water/buffer and an organic modifier (e.g., acetonitrile, methanol) is typically used.
Caption: General purification workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Data |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants consistent with the structure of Lesopitron. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the mass of the Lesopitron free base. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for Lesopitron with purity typically >98%. |
| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, N, and Cl consistent with the molecular formula of this compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of specific polymorphs. | Characteristic absorption bands for the functional groups present in the molecule. |
| Melting Point | Physical characterization and purity assessment. | A sharp melting point range consistent with the pure compound. |
This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature and general chemical principles. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and purity requirements.
References
Discovery and history of Lesopitron dihydrochloride
An In-depth Technical Guide to the Discovery and History of Lesopitron Dihydrochloride
Introduction
Lesopitron (also known as E-4424) is a second-generation anxiolytic agent belonging to the azapirone chemical class.[1] Developed by the Spanish pharmaceutical company Esteve, it was investigated primarily for the treatment of generalized anxiety disorder (GAD).[2][3] Lesopitron is a potent and selective 5-HT1A receptor agonist, a mechanism it shares with other azapirones like buspirone.[1][4] Its development reached Phase II clinical trials but was ultimately discontinued.[3][5] This guide provides a comprehensive overview of the discovery, development, and scientific investigation of this compound.
Discovery and Development History
Lesopitron emerged from research programs aimed at identifying novel anxiolytic compounds with improved efficacy and side-effect profiles compared to existing treatments like benzodiazepines. Esteve led its development, with early preclinical and clinical studies taking place in the 1990s and early 2000s.[2] The compound was advanced into Phase II clinical trials in Spain, the UK, and the US for anxiety disorders.[2][5] A collaboration for its development was briefly established with Knoll Pharmaceuticals, but this partnership was terminated in December 1995.[2] Despite showing promise in early trials, development appears to have ceased, and no new information on its clinical progression has been published since the early 2000s.[3]
Chemical Synthesis
The synthesis of this compound has been described through two related chemical procedures. The final step involves converting the free base form of Lesopitron into its more stable dihydrochloride salt by treating it with hydrochloric acid in a suitable solvent like isopropyl alcohol.[6][7][8]
Procedure 1:
-
Step 1: The synthesis begins with the reaction of 4-chloropyrazole with 1,4-dibromobutane to produce the intermediate 1-(4-bromobutyl)-4-chloropyrazole.[6]
-
Step 2: This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. This reaction yields the Lesopitron free base.[6]
-
Step 3: The final product, this compound, is obtained by treating the free base with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5.[6]
Procedure 2:
-
Step 1: An alternative route involves reacting 2-(1-piperazinyl)pyrimidine with 1,4-dibromobutane to form a quaternary salt intermediate, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.[6]
-
Step 2: This spirocyclic intermediate then reacts with 4-chloropyrazole in DMF with potassium carbonate to yield the Lesopitron free base.[6]
Mechanism of Action
Lesopitron exerts its effects primarily through its activity as a full and selective agonist of the 5-HT1A serotonin receptor.[3][9] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]
5-HT1A receptors are located in two key areas:
-
Presynaptically: As somatodendritic autoreceptors on serotonin neurons in the raphe nuclei. Activation of these receptors inhibits the firing of serotonin neurons, reducing the synthesis and release of serotonin in projection areas like the frontal cortex.[11]
-
Postsynaptically: On neurons in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[4][12]
Lesopitron's anxiolytic effect is believed to be mediated by its action on these presynaptic autoreceptors.[11] By reducing the firing rate of serotonergic neurons, it decreases serotonin levels in the frontal cortex.[11] Unlike the structurally related anxiolytic buspirone, Lesopitron achieves this effect without significantly altering dopamine turnover, suggesting a more selective mechanism of action and potentially fewer side effects.[1][11] Studies have shown that Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][12]
Preclinical Pharmacology
Receptor Binding and Functional Activity
In vitro studies confirmed Lesopitron's high affinity and selectivity for the 5-HT1A receptor. It demonstrated full agonist activity at postsynaptic 5-HT1A receptors, comparable to serotonin itself in its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes.[10]
| Parameter | Value | Species/Tissue | Method |
| Binding Affinity (pKi) | 7.35 | Rat Brain | [3H]8-OH-DPAT Competition |
| Binding Affinity (Ki) | 104.8 ± 10.6 nM | Rat Brain | [3H]8-OH-DPAT Competition |
| Functional Activity (IC50) | 125 nM | Rat Hippocampal Membranes | Adenylate Cyclase Inhibition |
| Functional Activity (IC50) | 120 nM | Rat Brainstem Slices | Inhibition of Neuron Firing |
| In Vivo Potency (ID50) | 35 µg/kg i.v. | Anesthetized Rats | Inhibition of Neuron Firing |
Table 1: In Vitro and In Vivo Activity of Lesopitron[4][10]
Animal Models of Anxiety
Lesopitron demonstrated significant anxiolytic-like effects in various animal models and was found to be more potent than other structurally-related 5-HT1A agonists.[2][12] It was effective in the rat social interaction test and in marmoset anxiety models.[2] Furthermore, it showed efficacy in countering anxiety induced by benzodiazepine withdrawal in rodents.[2][12] A dose of 30 µg/kg (i.p.) was sufficient to induce anxiolytic behavior in rats, which correlated with a marked reduction in cortical serotonin levels.[11]
Experimental Protocol: Brain Microdialysis in Rats
The effect of Lesopitron on neurotransmitter levels was assessed using in vivo microdialysis in the frontal cortex of awake, freely moving rats.[11]
-
Animal Preparation: Male Wistar rats were anesthetized, and a guide cannula was stereotaxically implanted above the frontal cortex.
-
Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: Lesopitron (30 µg/kg) or vehicle was administered intraperitoneally (i.p.). For intraraphe studies, Lesopitron (10 µM) was infused directly into the dorsal raphe nucleus.[11]
-
Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.
-
Analysis: Samples were analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify levels of serotonin (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[11]
Pharmacokinetics and Metabolism
Pharmacokinetic studies in both animals and humans revealed that Lesopitron is rapidly absorbed.[1][12] However, its bioavailability is limited by a significant first-pass metabolism effect.[12]
| Parameter | Value | Species | Notes |
| Time to Max Concentration (Tmax) | 0.5 - 1 hour | Humans | High interindividual variability[1][12] |
| Elimination Half-life (t1/2) | 1.1 - 5.6 hours | Humans | [1] |
| Absolute Bioavailability | ~10% | Rats | Suggests significant first-pass effect[12] |
| Metabolism | Hepatic | Humans | [12] |
| Main Metabolite | 5-hydroxylesopitron | Humans | Plasma levels increase linearly with dose[1][12] |
Table 2: Pharmacokinetic Properties of Lesopitron
Clinical Studies
Lesopitron was evaluated in Phase I and Phase II clinical trials to determine its safety, tolerability, and efficacy.
Phase I Studies
In healthy volunteers, Lesopitron was generally well-tolerated.[2]
-
Adverse Events: The most commonly reported adverse events were mild to moderate and included headache, dizziness, and nausea.[1][12]
Phase II Studies in Generalized Anxiety Disorder (GAD)
A key Phase II study was a six-week, randomized, double-blind, parallel-group trial comparing Lesopitron to placebo and lorazepam in outpatients with GAD.[13]
-
Objective: To assess the efficacy and safety of Lesopitron in GAD patients.[13]
-
Methodology: Following a one-week placebo lead-in, 161 patients were randomized to receive flexible doses of Lesopitron (4-80 mg/day), lorazepam (2-4 mg/day), or placebo, administered twice daily for six weeks.[13]
-
Efficacy Assessment: The primary efficacy measure was the Hamilton Rating Scale for Anxiety (HAM-A).[13]
-
Results: While an overall improvement was seen in all groups, the primary analysis for the entire study population was equivocal. However, in a subgroup analysis of patients with a history of recurrent anxiety (approximately 40% of the study population), both Lesopitron and lorazepam showed beneficial effects compared to placebo.[13]
-
Maximum Tolerated Dose: A separate bridging study in GAD patients established the maximum tolerated dose as 50 mg twice a day.[1]
-
Safety: At higher doses (60 mg twice a day), adverse events such as severe orthostatic hypotension, dizziness, and lightheadedness were observed.[1]
| Trial Phase | Population | Key Findings |
| Phase I | Healthy Volunteers | MTD (Single Dose): 50 mg. MTD (Repeated Dose): 45 mg/day. Common AEs: Headache, dizziness, nausea.[1][2] |
| Phase II | GAD Patients | MTD: 50 mg twice daily. Efficacy was suggested in patients with a history of recurrent anxiety. AEs at high doses included orthostatic hypotension.[1][13] |
Table 3: Summary of Clinical Trial Findings for Lesopitron
Discontinuation of Development
Despite being a potent and selective 5-HT1A agonist with a favorable preclinical profile and some signs of efficacy, the development of Lesopitron was discontinued.[5] The publicly available data suggests that while the drug showed a statistically significant effect in a subgroup of GAD patients, the overall study results may have been considered equivocal, potentially not meeting the threshold for further investment into larger, more expensive Phase III trials.[13]
Conclusion
This compound was a promising anxiolytic candidate from the azapirone class, distinguished by its high potency and selectivity as a 5-HT1A receptor agonist. Its mechanism of action, focused on presynaptic autoreceptor agonism with minimal impact on dopaminergic systems, represented a rational approach to anxiety treatment. Preclinical studies and early clinical trials confirmed its anxiolytic potential. However, like many drug candidates, its journey was halted after Phase II trials, highlighting the significant challenges in translating promising pharmacology into robust clinical efficacy for complex neuropsychiatric disorders like GAD. The story of Lesopitron remains a valuable case study for researchers in psychopharmacology and drug development.
References
- 1. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesopitron [medbox.iiab.me]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lesopitron - AdisInsight [adisinsight.springer.com]
- 6. This compound, E-4424-药物合成数据库 [drugfuture.com]
- 7. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method - Google Patents [patents.google.com]
- 9. The effects of the novel anxiolytic drug lesopitron, a full and selective 5-HT1A receptor agonist, on pupil diameter and oral temperature in man: comparison with buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Lesopitron dihydrochloride
An In-depth Technical Guide to Lesopitron Dihydrochloride
Introduction
This compound (E-4424) is a selective and full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] It was developed by Esteve for the potential treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Lesopitron is an achiral molecule.[4] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the piperazine ring.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of Lesopitron and its Dihydrochloride Salt
| Identifier | Lesopitron (Free Base) | This compound |
| IUPAC Name | 2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine[5] | 2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[6] |
| CAS Number | 132449-46-8[5] | 132449-89-9[6] |
| Chemical Formula | C15H21ClN6[4] | C15H23Cl3N6[6] |
| Molecular Weight | 320.82 g/mol [4] | 393.74 g/mol [6] |
| SMILES | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1[4] | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1.[H]Cl.[H]Cl[6] |
| InChI Key | AHCPKWJUALHOPH-UHFFFAOYSA-N[4] | RGDLQJUAYQRGBC-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder[6], Crystals[5] |
| Color | White to off-white[7] |
| Melting Point | 194-197.5°C[5] |
| Solubility | Soluble in DMSO[6][7] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C[6] |
| Purity | >98%[6] |
Pharmacology
Lesopitron is a potent and selective 5-HT1A receptor agonist.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2][3]
Mechanism of Action
Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors, which is evidenced by its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as serotonin (5-HT).[7][8] It also acts on presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuron firing and a subsequent reduction in 5-HT release in cortical areas.[8][9] This dual action is thought to contribute to its anxiolytic properties. Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][3]
Caption: Signaling pathway of Lesopitron.
Pharmacodynamics and Pharmacokinetics
In preclinical studies, Lesopitron was found to be more potent than other structurally-related 5-HT1A agonists in animal models of anxiety.[2][3] It also demonstrated the ability to counteract anxiety induced by benzodiazepine withdrawal in rodents.[2][3]
In human studies, Lesopitron was well-tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[2][3] The most commonly reported adverse events were headache, dizziness, and nausea.[10]
Table 3: Pharmacological Data for Lesopitron
| Parameter | Species | Tissue/Assay | Value |
| pKi | Rat | Brain | 7.35[7][8] |
| Ki | Rat | Central 5-HT1A receptors | 104.8 ± 10.6 nmol/l[11] |
| IC50 | Rat | Hippocampal membranes (adenylate cyclase activity) | 125 nM[7][8] |
| IC50 | Rat | Brainstem slices (inhibition of serotonergic neuron firing) | 120 nM[7][8] |
| ID50 | Rat | In vivo (inhibition of serotonergic neuron firing) | 35 µg/kg i.v.[7][8] |
| Tmax | Human | Plasma | 0.5 - 1 hour[2][10] |
| Half-life | Human | Plasma | 1.1 - 5.6 hours[10] |
| Bioavailability | Rat | - | ~10%[2] |
| Metabolism | - | Hepatic | Main metabolite: 5-hydroxylesopitron[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process:
-
Step 1: Synthesis of 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is prepared by the reaction of 4-chloropyrazole with 1,4-dibromobutane.[12]
-
Step 2: Synthesis of Lesopitron. The intermediate from step 1 is then refluxed with 2-(1-piperazinyl)pyrimidine and potassium carbonate in dimethylformamide (DMF) to yield the Lesopitron free base.[12]
-
Step 3: Formation of the Dihydrochloride Salt. The free base is treated with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5 to precipitate this compound.[12]
Caption: Synthetic workflow for this compound.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.
-
Methodology:
-
Rat brain tissue, typically the hippocampus or cortex, is homogenized and centrifuged to prepare a membrane fraction.
-
The membranes are incubated with a radiolabeled 5-HT1A receptor agonist, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[8][11]
-
Increasing concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the 5-HT1A receptors.
-
After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]
-
Adenylate Cyclase Activity Assay
-
Objective: To assess the functional activity of Lesopitron at the 5-HT1A receptor.
-
Methodology:
-
Rat hippocampal membranes are prepared as described for the binding assay.
-
The membranes are incubated with forskolin, a direct activator of adenylate cyclase, to stimulate the production of cyclic AMP (cAMP).
-
Increasing concentrations of Lesopitron are added to the incubation mixture.
-
The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
The ability of Lesopitron to inhibit forskolin-stimulated adenylate cyclase activity is a measure of its agonist activity at the G-protein coupled 5-HT1A receptor.[7][8]
-
Caption: In vitro experimental workflows.
In Vivo Electrophysiology
-
Objective: To measure the effect of Lesopitron on the firing rate of serotonergic neurons.
-
Methodology:
-
Rats are anesthetized, typically with chloral hydrate.[8]
-
A recording electrode is stereotaxically implanted into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.
-
The spontaneous firing rate of individual serotonergic neurons is recorded.
-
Lesopitron is administered intravenously (i.v.), and the change in the firing rate of the neurons is monitored.
-
The dose of Lesopitron that produces a 50% inhibition of the firing rate (ID50) is determined.[7][8]
-
In Vivo Microdialysis
-
Objective: To measure the effect of Lesopitron on the extracellular levels of 5-HT in the brain.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of an awake, freely moving rat, such as the frontal cortex.[9]
-
The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.
-
Lesopitron is administered, often intraperitoneally (i.p.), and dialysate collection continues.[9]
-
The concentration of 5-HT and its metabolites in the dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
This technique allows for the direct measurement of the effect of Lesopitron on neurotransmitter release in a specific brain region.[9]
-
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Lesopitron [drugfuture.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound, E-4424-药物合成数据库 [drugfuture.com]
CAS number and molecular weight of Lesopitron dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic properties, particularly in the context of generalized anxiety disorder (GAD). This technical guide provides a comprehensive overview of Lesopitron dihydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.
Chemical and Physical Properties
This compound is the hydrochloride salt form of Lesopitron. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride | [1] |
| CAS Number | 132449-89-9 | [1][2] |
| Molecular Formula | C15H23Cl3N6 | [2][3] |
| Molecular Weight | 393.74 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 194-197.5°C | [1] |
Mechanism of Action and Signaling Pathway
Lesopitron exerts its pharmacological effects primarily through its high affinity and full agonist activity at the 5-HT1A receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety. The binding of Lesopitron to the 5-HT1A receptor initiates a cascade of intracellular events.
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like Lesopitron, the Gi/o protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, ultimately leading to the physiological effects associated with 5-HT1A receptor activation.
References
The Pharmacological Profile of Lesopitron: A 5-HT1A Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lesopitron (E-4424) is a potent and selective serotonin 5-HT1A receptor agonist belonging to the azapirone chemical class. Developed by Esteve, it has been investigated for its anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Lesopitron, focusing on its binding affinity, functional activity, and downstream signaling pathways as a 5-HT1A agonist. Detailed experimental protocols for key assays are provided, along with visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Binding Profile and Selectivity
Lesopitron demonstrates a high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this interaction.[3] Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a pKi value of 7.35, corresponding to a Ki of approximately 44.7 nM.[3] Another study reported a Ki of 104.8 ± 10.6 nmol/l from similar competition assays.[4]
A key feature of Lesopitron is its selectivity. It exhibits negligible effects on alpha-adrenergic and dopaminergic receptors.[1][2] Furthermore, Lesopitron does not interact with the serotonin reuptake system, as evidenced by its lack of effect on the binding of [3H]paroxetine.[4] This high selectivity for the 5-HT1A receptor minimizes off-target effects, a desirable characteristic for a therapeutic agent.
Table 1: Binding Affinity of Lesopitron
| Receptor/Transporter | Radioligand | Tissue/System | Ki (nM) | pKi | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | ~44.7 | 7.35 | [3] |
| 5-HT1A | [3H]8-OH-DPAT | Not Specified | 104.8 ± 10.6 | - | [4] |
| Serotonin Transporter | [3H]paroxetine | Not Specified | No effect | - | [4] |
| Alpha-adrenergic | Not Specified | Not Specified | Negligible | - | [1][2] |
| Dopaminergic | Not Specified | Not Specified | Negligible | - | [1][2] |
Functional Activity at 5-HT1A Receptors
Lesopitron acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its functional activity has been characterized through various in vitro and in vivo assays.
2.1. Postsynaptic Receptor Activity
At postsynaptic 5-HT1A receptors, located in regions like the hippocampus, Lesopitron demonstrates full agonist activity.[3] It inhibits forskolin-stimulated adenylyl cyclase activity to the same extent as serotonin (5-HT) itself.[3] This effect is preventable by potent 5-HT1A receptor antagonists, confirming the receptor-mediated action.[3] Some studies also suggest a partial agonist effect at the postsynaptic receptor, based on its ability to reverse 8-OH-DPAT-induced 5-HT syndrome.[1][4] The activation of postsynaptic 5-HT1A receptors is also responsible for the hypothermic effect observed with Lesopitron administration.[1][4]
2.2. Presynaptic Autoreceptor Activity
Lesopitron also potently stimulates presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[3][5] This agonistic action leads to an inhibition of the firing of these neurons, which in turn reduces the synthesis and release of serotonin in projection areas such as the frontal cortex.[3][5] This is a key mechanism underlying the anxiolytic effects of many 5-HT1A agonists.
Table 2: Functional Potency of Lesopitron
| Assay | Effect | Tissue/System | Potency | Reference |
| Adenylyl Cyclase Activity | Inhibition | Rat Hippocampal Membranes | IC50 = 125 nM | [3] |
| Neuronal Firing (In Vitro) | Inhibition | Rat Brainstem Slices | IC50 = 120 nM | [3] |
| Neuronal Firing (In Vivo) | Inhibition | Chloral Hydrate-Anaesthetized Rats | ID50 = 35 µg/kg i.v. | [3] |
| Cortical 5-HT Levels | Reduction | Freely Moving Rats (Frontal Cortex) | 30 µg/kg i.p. | [5] |
Signaling Pathways
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist like Lesopitron, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
4.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify Lesopitron's affinity for the 5-HT1A receptor.
-
Materials: Rat brain tissue homogenates (e.g., hippocampus or cortex), [3H]8-OH-DPAT (radioligand), unlabeled 8-OH-DPAT (for non-specific binding), various concentrations of Lesopitron, incubation buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate brain membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of Lesopitron.
-
A parallel set of tubes containing a high concentration of unlabeled 8-OH-DPAT is used to determine non-specific binding.
-
After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (concentration of Lesopitron that inhibits 50% of specific [3H]8-OH-DPAT binding) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
4.2. Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase.
-
Objective: To determine Lesopitron's functional agonism at 5-HT1A receptors by measuring inhibition of cAMP production.
-
Materials: Rat hippocampal membranes, forskolin (an adenylyl cyclase activator), ATP, various concentrations of Lesopitron, assay buffer, reagents for cAMP quantification (e.g., cAMP radioimmunoassay kit).
-
Procedure:
-
Pre-incubate hippocampal membranes with various concentrations of Lesopitron.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by boiling).
-
Quantify the amount of cAMP produced using a suitable method like a radioimmunoassay.
-
Determine the IC50 value for Lesopitron's inhibition of forskolin-stimulated cAMP production.
-
Caption: Adenylyl Cyclase Assay Workflow.
4.3. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
-
Objective: To assess the effect of Lesopitron on serotonin release in the frontal cortex.
-
Materials: Anesthetized rats, stereotaxic apparatus, microdialysis probe, perfusion pump, artificial cerebrospinal fluid (aCSF), fraction collector, HPLC system with electrochemical detection.
-
Procedure:
-
Surgically implant a microdialysis probe into the frontal cortex of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer Lesopitron (e.g., 30 µg/kg, i.p.).
-
Continue to collect dialysate samples.
-
Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline concentration.
-
Caption: In Vivo Microdialysis Workflow.
In Vivo Pharmacological Effects
Lesopitron has demonstrated significant anxiolytic-like effects in various animal models.[1][2] In rat social interaction and marmoset anxiety models, it was found to be more potent than other structurally-related 5-HT1A agonists.[1][2]
The anxiolytic action is believed to be mediated by its agonist effect at presynaptic 5-HT1A autoreceptors.[5] Administration of an anxiolytic dose of Lesopitron (30 µg/kg, i.p.) in rats markedly reduced extracellular serotonin levels in the frontal cortex to about 45% of basal values.[5] This effect was replicated by direct administration of Lesopitron into the raphe nuclei, confirming the involvement of somatodendritic autoreceptors.[5]
Interestingly, while the inhibition of serotonergic neuron firing by Lesopitron lasts for only a few minutes, its anxiolytic-like properties can last for hours after a single injection.[3] This suggests that the initial, transient reduction in serotonergic neurotransmission may trigger longer-lasting adaptive changes in neural circuits involved in anxiety.
Conclusion
Lesopitron is a selective 5-HT1A receptor agonist with high affinity and potent functional activity. It acts as a full agonist at postsynaptic receptors, inhibiting adenylyl cyclase, and as a potent agonist at presynaptic autoreceptors, reducing serotonin release. This dual action at both pre- and post-synaptic 5-HT1A receptors, combined with its high selectivity over other neurotransmitter systems, underpins its anxiolytic-like profile. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and professionals in the field of neuroscience and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review of Lesopitron dihydrochloride
An In-Depth Technical Guide on Lesopitron Dihydrochloride
Executive Summary
This compound (E-4424) is a selective, full agonist of the 5-HT1A serotonin receptor, structurally related to the azapirone class of anxiolytics. Developed by Esteve for the treatment of generalized anxiety disorder (GAD), it progressed to Phase II clinical trials before its development was discontinued.[1][2] Lesopitron demonstrates both presynaptic and postsynaptic 5-HT1A agonist activity, which theoretically contributes to its anxiolytic effects by modulating serotonergic neurotransmission.[3][4] Preclinical studies in rodent and marmoset models highlighted its potency, which was greater than other structurally-related 5-HT1A agonists.[3][4] Pharmacokinetic analyses revealed rapid absorption but low absolute bioavailability (~10% in rats), indicative of a significant first-pass metabolism.[3][5] Clinical trials established a maximum tolerated dose of 50 mg twice daily in GAD patients and suggested potential therapeutic benefits, although the pivotal Phase II study was ultimately equivocal.[6][7] This document provides a comprehensive review of the available literature on Lesopitron, summarizing its pharmacology, pharmacokinetics, clinical findings, and chemical synthesis, intended for researchers and drug development professionals.
Introduction
Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is an azapirone derivative investigated for its anxiolytic properties.[1][8] Unlike the related compound buspirone, Lesopitron was found to lack significant antidopaminergic effects, a potentially favorable characteristic for reducing certain side effects.[7] Its development aimed to provide a new therapeutic option for GAD. Despite showing promise in early clinical phases, its development was halted after Phase II trials.[2][4]
| Property | Value | Reference |
| IUPAC Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine | [1] |
| CAS Number | 132449-46-8 (Lesopitron) | [1] |
| Molecular Formula | C₁₅H₂₁ClN₆ (Lesopitron base) | [1] |
| Molecular Weight | 393.74 g/mol (Dihydrochloride salt) | [9] |
| Class | Anxiolytics; Piperazines; Pyrimidines | [2] |
Mechanism of Action
Lesopitron functions as a potent and selective 5-HT1A receptor agonist.[10][11] Its mechanism involves interaction with both presynaptic and postsynaptic receptors, a dual action common to this class of drugs.[3][4]
-
Presynaptic Activity : Lesopitron acts on somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus.[8][12] Activation of these autoreceptors inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (5-HT) synthesis and release in projection areas like the frontal cortex.[8][13][14] This effect is demonstrated by the marked reduction of 5-HT levels (to 45% of basal value) in rat cortical perfusates following an anxiolytic dose of Lesopitron.[10][13]
-
Postsynaptic Activity : At postsynaptic 5-HT1A receptors, particularly in the hippocampus, Lesopitron acts as a full agonist.[8][10] This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels influences downstream signaling cascades, ultimately producing a cellular response, such as neuronal hyperpolarization, which is believed to contribute to its anxiolytic and hypothermic effects.[3]
The drug's activity as a partial agonist has also been suggested by its ability to reverse the 8-OHDPAT-induced 5-HT syndrome.[3][12] It has negligible effects on alpha-adrenergic and dopaminergic receptors.[3][4]
Non-Clinical Pharmacology
In animal models, Lesopitron demonstrated potent anxiolytic-like effects and was more potent than other structurally-related 5-HT1A agonists.[3][4] It was effective in the rat social interaction and marmoset anxiety models and also counteracted anxiety induced by benzodiazepine withdrawal in rodents.[3][4] Furthermore, long-term administration in animals led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3][4]
| Parameter | Value | Species/System | Reference |
| pKi | 7.35 | Rat Brain (from [³H]8-OH-DPAT competition) | [8] |
| IC₅₀ | 125 nM | Inhibition of forskolin-stimulated adenylate cyclase (rat hippocampal membranes) | [8][10] |
| IC₅₀ | 120 nM | Inhibition of serotonergic neuron firing (in vitro, rat brainstem slices) | [8][10] |
| ID₅₀ | 35 µg/kg i.v. | Inhibition of serotonergic neuron firing (in vivo, anesthetized rats) | [8][10] |
Pharmacokinetics and Metabolism
Studies in both animals and humans have characterized the pharmacokinetic profile of Lesopitron.
-
Absorption : Lesopitron is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 1 hour in patients with GAD.[3][7]
-
Bioavailability and Metabolism : The absolute bioavailability in rats was found to be low, at approximately 10%, which suggests a significant first-pass effect through hepatic metabolism.[3][5] The primary metabolite identified is 5-hydroxylesopitron.[3]
-
Distribution : The compound is widely distributed throughout the body, with studies in rats showing the highest concentrations in the liver and kidney. Brain concentrations were observed to be similar to plasma concentrations.[5]
-
Elimination : In patients, the elimination half-life (t½) ranged from 1.1 to 5.6 hours.[7] Excretion of radioactivity from [¹⁴C]-labeled Lesopitron occurred mainly in the feces via bile.[5]
| Parameter | Value | Species | Reference |
| Tmax | 0.5 - 1 hour | Humans (GAD Patients) | [3][7] |
| Elimination Half-life (t½) | 1.1 - 5.6 hours | Humans (GAD Patients) | [7] |
| Absolute Bioavailability | ~10% | Rats | [3][5] |
| Primary Metabolite | 5-hydroxylesopitron | Humans, Rats | [3][5] |
| Primary Route of Excretion | Fecal (via bile) | Rats, Dogs | [5] |
Clinical Studies
Lesopitron underwent both Phase I and Phase II clinical trials.
5.1 Phase I Studies In healthy volunteers, Lesopitron was well tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[3][4]
5.2 Dose-Finding and Phase II Studies A bridging study in 42 patients with GAD was conducted to determine the maximum tolerated dose (MTD). The MTD was established as 50 mg twice a day.[7] The most frequently reported adverse events in this study were headache, dizziness, and nausea.[7] At a dose of 60 mg twice a day, one patient experienced severe orthostatic hypotension.[7]
A six-week, randomized, double-blind, placebo- and lorazepam-controlled Phase II study evaluated the efficacy and safety of Lesopitron in 161 outpatients with GAD.[6] While the overall study analysis was equivocal, a subgroup analysis of patients with a documented history of recurrent anxiety disorder (approximately 40% of the study population) suggested beneficial effects for both Lesopitron and lorazepam.[6]
| Treatment Group | Mean Change in HAM-A Score (Baseline to Endpoint) | 95% Confidence Interval |
| Placebo | 3.4 | 2.0 to 4.8 |
| Lesopitron (4-80 mg/d) | 6.1 | 4.1 to 8.1 |
| Lorazepam (2-4 mg/d) | 6.1 | 4.6 to 7.6 |
Data from a subgroup of patients with a history of GAD or anxiety disorder NOS.[6]
5.3 Safety and Tolerability Across clinical trials, the most common adverse events were headache, dizziness, and nausea.[3][7] Lesopitron has low acute toxicity and does not appear to potentiate the effects of alcohol or barbiturates.[3][4]
Synthesis and Manufacturing
The synthesis of this compound has been described through two related procedures. A primary route involves the reaction of 4-chloropyrazole with 1,4-dibromobutane to form an intermediate, 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate to yield the Lesopitron free base. The final dihydrochloride salt is formed by treating the base with hydrochloric acid in isopropyl alcohol.[15]
Detailed Experimental Protocols
7.1 In Vitro 5-HT1A Receptor Binding Assay This protocol is a generalized representation based on standard methodologies cited in the literature.[8]
-
Membrane Preparation : Rat hippocampi are dissected and homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction : The membrane suspension is incubated with a specific radioligand, such as [³H]8-OH-DPAT, and varying concentrations of Lesopitron (the competitor). Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., serotonin).
-
Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand.
-
Data Analysis : The radioactivity retained on the filters is measured using liquid scintillation counting. The data are used to calculate the inhibitory constant (Ki) of Lesopitron, which reflects its binding affinity for the 5-HT1A receptor.[12]
7.2 Phase II Clinical Trial Protocol for GAD This protocol outlines the design of the clinical trial to assess the efficacy and safety of Lesopitron.[6]
-
Patient Selection : Outpatients diagnosed with Generalized Anxiety Disorder according to established psychiatric criteria (e.g., DSM) are recruited.[6]
-
Placebo Lead-in : Patients undergo a one-week single-blind placebo lead-in period to establish baseline anxiety levels and exclude placebo responders.[6]
-
Randomization : Eligible patients are randomly assigned in a double-blind manner to one of three treatment arms: Lesopitron, an active comparator (lorazepam), or placebo.[6]
-
Treatment Phase : Patients receive the assigned treatment twice daily for six weeks. Dosing may be flexible within a predefined range.[6]
-
Efficacy and Safety Assessment : Efficacy is evaluated periodically using standardized scales such as the Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scale. Safety is monitored through adverse event reporting, vital signs, and laboratory tests.[6]
-
Tapering and Follow-up : A one-week taper period follows the treatment phase, after which final assessments are conducted.[6]
Conclusion
This compound is a well-characterized full 5-HT1A receptor agonist that showed considerable promise as a non-dopaminergic anxiolytic. Its mechanism of action, involving the modulation of both pre- and post-synaptic serotonin receptors, is well-supported by preclinical data. While it demonstrated a favorable safety profile and rapid absorption, its low bioavailability and ultimately equivocal Phase II efficacy results in a broad GAD population led to the cessation of its development. The data suggest that while not successful as a broad-spectrum anxiolytic, its effects in specific patient subgroups with recurrent anxiety could warrant further investigation into stratified clinical trial designs for similar compounds in the future. The comprehensive data gathered on Lesopitron remains a valuable resource for the ongoing development of novel CNS therapeutics.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. Lesopitron - AdisInsight [adisinsight.springer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, E-4424-药物合成数据库 [drugfuture.com]
Lesopitron Dihydrochloride: A Technical Overview of Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron dihydrochloride (formerly known as E-4424) is a selective 5-HT1A receptor full agonist that was under development as a potential anxiolytic agent for the treatment of generalized anxiety disorder (GAD).[1] Structurally related to the azapirone class of drugs, lesopitron demonstrated greater potency in animal models of anxiety compared to other compounds in its class, such as buspirone.[2][3] Despite showing promise in early clinical trials, its development was discontinued after Phase II studies.[1] This technical guide provides a comprehensive summary of the available safety and toxicity data for this compound, with a focus on preclinical and clinical findings.
Preclinical Safety and Toxicity
Available literature suggests that lesopitron has a low acute toxicity profile.[3] However, specific quantitative data from preclinical toxicity studies, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect-level), are not publicly available. The information that has been disclosed is primarily qualitative.
Long-term administration of lesopitron in animal models was associated with metabolic changes, including reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3] It was also noted that lesopitron does not potentiate the effects of alcohol or barbiturates.[3]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicity studies of lesopitron are not available in the public domain.
Clinical Safety and Tolerability
Phase I and Phase II clinical trials have provided the most detailed insights into the safety and tolerability of lesopitron in humans.
Phase I Studies in Healthy Volunteers
In Phase I trials, lesopitron was found to be well-tolerated by healthy volunteers.[3]
| Parameter | Finding |
| Maximum Tolerated Single Dose | Up to 50 mg |
| Maximum Tolerated Repeated Dose | Up to 45 mg/day |
| Data from Phase I clinical trials in healthy volunteers.[3] |
Phase II Studies in Patients with Generalized Anxiety Disorder (GAD)
A double-blind, placebo- and lorazepam-controlled Phase II study was conducted to evaluate the efficacy and safety of lesopitron in outpatients with GAD.[4] Another study specifically aimed to establish the maximum tolerated dose (MTD) in GAD patients.[2]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 50 mg twice daily |
| Data from a bridging study in GAD patients.[2] |
The most commonly reported adverse events in clinical trials were headache, dizziness, and nausea.[2] A summary of notable adverse events is presented below.
| Adverse Event | Dosage | Severity | Reference |
| Increased Anxiety Symptoms | 25 mg twice daily | Not specified | [2] |
| Orthostatic Hypotension | 60 mg twice daily | Severe | [2] |
| Dizziness, Lightheadedness, Nausea, Headache | 60 mg twice daily | Moderate to Severe | [2] |
| Data from a bridging study in GAD patients.[2] |
The safety assessments in the Phase II trial included physical examinations, monitoring of vital signs, 12-lead electrocardiograms, and laboratory analyses.[4]
Mechanism of Action and Signaling Pathway
Lesopitron exerts its anxiolytic effects through its action as a full and selective agonist of the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist, such as lesopitron, to the 5-HT1A receptor initiates a cascade of intracellular events.
Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas.[5] Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and amygdala is thought to mediate the anxiolytic effects.
The following diagram illustrates a representative signaling pathway for 5-HT1A receptor agonism. It is important to note that this is a generalized pathway and the specific downstream effects of lesopitron have not been fully elucidated in publicly available literature.
Pharmacokinetics
Pharmacokinetic studies have been conducted in both animals and humans.
| Species | Parameter | Finding | Reference |
| Rat | Absolute Bioavailability | ~10% | [6] |
| Rat | Elimination Half-life (i.v.) | ~100 min | [6] |
| Dog | Elimination Half-life (i.v.) | ~100 min | [6] |
| Human | Time to Maximum Concentration (Tmax) | 0.5 - 1 hour | [2] |
| Human | Elimination Half-life | 1.1 - 5.6 hours | [2] |
| Summary of Pharmacokinetic Parameters. |
Lesopitron undergoes a significant first-pass metabolism, with 5-hydroxylesopitron being the main metabolite.[2][6] In rats, radioactivity from [14C]-lesopitron was widely distributed, with the highest concentrations in the liver and kidney, and was primarily excreted in the feces via bile.[6]
Conclusion
The available safety and toxicity data for this compound are primarily derived from early-phase clinical trials. These studies indicate that lesopitron is generally well-tolerated at therapeutic doses, with the most common adverse effects being headache, dizziness, and nausea. The maximum tolerated dose in patients with GAD was established at 50 mg twice daily. While preclinical studies suggest a low acute toxicity profile, a lack of publicly available quantitative data (LD50, NOAEL) and detailed experimental protocols limits a more in-depth preclinical safety assessment. The discontinuation of its development after Phase II trials is the likely reason for the limited availability of comprehensive safety and toxicity information in the public domain. Researchers and drug development professionals should be aware of these data gaps when evaluating the safety profile of lesopitron or structurally related compounds.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Lesopitron Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments utilizing Lesopitron dihydrochloride, a selective 5-HT1A receptor agonist. The following sections offer comprehensive methodologies for assessing the anxiolytic-like effects, neurochemical actions, and pharmacokinetic profile of this compound in rodent models.
Mechanism of Action
Lesopitron acts as a selective full agonist at serotonin 5-HT1A receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the cortex and hippocampus.[2] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin (5-HT) release in projection areas.[3][4] This modulation of the serotonergic system is believed to be a key mechanism underlying its anxiolytic properties.[3][4] Lesopitron has been shown to have negligible effects on alpha-adrenergic and dopaminergic receptors.
Signaling Pathway of Lesopitron at 5-HT1A Receptors
Caption: Lesopitron's signaling at pre- and postsynaptic 5-HT1A receptors.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with Lesopitron.
Table 1: In Vivo Anxiolytic-Like Activity of Lesopitron in Rats
| Experimental Model | Species | Administration Route | Effective Dose | Observed Effect |
| Anxiety Models | Rat | Intraperitoneal (i.p.) | 30 µg/kg | Anxiolytic behavior |
| Social Interaction Test | Rat | - | - | Increased social interaction time |
| Elevated Plus Maze | Rat | - | - | Increased time in open arms |
Table 2: In Vivo Neurochemical Effects of Lesopitron in Rats
| Experiment | Brain Region | Administration Route | Dose | Primary Outcome |
| In Vivo Microdialysis | Frontal Cortex | Intraperitoneal (i.p.) | 30 µg/kg | 55% reduction in extracellular 5-HT levels[3][4] |
| Electrophysiology | Dorsal Raphe Nucleus | Intravenous (i.v.) | ID50 = 35 µg/kg | Inhibition of serotoninergic neuron firing[5] |
Table 3: Pharmacokinetic Parameters of Lesopitron in Rats
| Parameter | Administration Route | Value |
| Absolute Bioavailability | Oral | ~10%[6] |
| Elimination Half-life (t1/2) | Intravenous (i.v.) | ~100 minutes[6] |
| Time to Maximum Concentration (Tmax) | - | - |
| Volume of Distribution (Vd) | - | - |
| Clearance (CL) | - | - |
Experimental Protocols
Assessment of Anxiolytic-Like Effects: Elevated Plus Maze (EPM) Test
This protocol is designed to assess the anxiolytic-like properties of this compound in rats. The EPM test is based on the natural aversion of rodents to open and elevated spaces.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose in saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-h light/dark cycle for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.[7]
-
Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentration for a 30 µg/kg dose. Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound (30 µg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Compare the data from the Lesopitron-treated group with the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.
Experimental Workflow for Elevated Plus Maze Test
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Lesopitron Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron is an anxiolytic agent that acts as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A serotonin receptors.[1][2] It has demonstrated negligible effects on alpha-adrenergic and dopaminergic receptors.[1][2] In vitro studies have confirmed that Lesopitron binds to 5-HT1A receptors with high affinity.[3] Functionally, it acts as a full agonist at postsynaptic 5-HT1A receptors, leading to the inhibition of adenylyl cyclase activity.[3] It also acts on 5-HT1A autoreceptors, which regulate serotonin release.[4][5]
These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of Lesopitron dihydrochloride and similar compounds targeting the 5-HT1A receptor. The described assays are fundamental in drug discovery for determining receptor binding affinity and functional activity.
I. Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol
1. Materials and Reagents:
-
Cell Membranes: CHO-K1 or HEK293 cells stably transfected with the human 5-HT1A receptor.[6]
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) with a specific activity of 60-90 Ci/mmol.[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.[6][8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[8]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.[6]
-
Non-specific Binding Control: 10 µM Serotonin or WAY-100635.[6]
-
96-well microplates, glass fiber filters (GF/C), scintillation fluid, and a scintillation counter.[9]
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
Incubate the plate at 27°C for 60 minutes.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[6][8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and place them in scintillation vials with scintillation fluid.[9]
-
Quantify the radioactivity using a scintillation counter.[9]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Data Presentation
| Compound | IC₅₀ (nM) | Ki (nM) | pKi |
| This compound | 55 | 44.7 | 7.35 |
| 8-OH-DPAT (Reference) | 2.5 | 2.0 | 8.70 |
| Serotonin (Reference) | 10 | 8.1 | 8.09 |
Note: The pKi value for Lesopitron is based on published data.[3] Other values are hypothetical for illustrative purposes.
Experimental Workflow
Caption: Workflow for the 5-HT1A receptor radioligand binding assay.
II. Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional activity of Lesopitron as a 5-HT1A receptor agonist by quantifying its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.
Experimental Protocol
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
Forskolin: To stimulate adenylyl cyclase and induce cAMP production.
-
Test Compound: this compound.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Seed the 5-HT1A expressing cells in a 96-well plate and grow to confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM final concentration) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) using non-linear regression.
Data Presentation
| Compound | EC₅₀ (nM) | % Inhibition (Max) |
| This compound | 125 | 95% |
| 8-OH-DPAT (Reference) | 15 | 98% |
| Serotonin (Reference) | 5 | 100% |
Note: The EC₅₀ value for Lesopitron is based on published data for inhibition of forskolin-stimulated adenylate cyclase activity.[3] Other values are hypothetical for illustrative purposes.
Signaling Pathway
Caption: 5-HT1A receptor-mediated inhibition of adenylyl cyclase.
III. Functional Assay: GTPγS Binding
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
Experimental Protocol
1. Materials and Reagents:
-
Cell Membranes: From cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: To ensure G-proteins are in their inactive state before the assay.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS.
2. Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice.
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the pre-treated membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the specific binding against the log concentration of this compound.
-
Determine the EC₅₀ and Emax (maximum stimulation) values from the concentration-response curve.
Data Presentation
| Compound | EC₅₀ (nM) | Emax (% of Basal) |
| This compound | 80 | 250% |
| 8-OH-DPAT (Reference) | 10 | 280% |
| Serotonin (Reference) | 4 | 300% |
Note: Data are hypothetical for illustrative purposes.
Experimental Logic
Caption: GTPγS binding assay principle for G-protein activation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-HT1A Receptor Binding Assay Featuring Lesopitron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a subtype of the G protein-coupled receptor (GPCR) family, is a key target in the research and development of therapeutics for neuropsychiatric disorders such as anxiety and depression. Accurate characterization of the binding affinity of novel compounds to the 5-HT1A receptor is a critical step in the drug discovery pipeline. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as Lesopitron, for the human 5-HT1A receptor. Lesopitron is a selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties.
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is predominantly coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor initiates a cascade of intracellular events. The dissociated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability. Furthermore, 5-HT1A receptor activation can influence other signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.
Caption: 5-HT1A Receptor Signaling Pathway.
Quantitative Data for 5-HT1A Receptor Ligands
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of Lesopitron and other reference compounds for the 5-HT1A receptor.
| Compound | Radioligand | Preparation | Ki (nM) | pKi | IC50 (nM) | Assay Type | Reference |
| Lesopitron | [3H]8-OH-DPAT | Rat Brain | 44.7 | 7.35 | - | Competitive Binding | [1] |
| Lesopitron | [3H]8-OH-DPAT | Not Specified | 104.8 ± 10.6 | - | - | Competitive Binding | [2] |
| Lesopitron | - | Rat Hippocampal Membranes | - | - | 125 | Forskolin-stimulated Adenylate Cyclase | [1] |
| Lesopitron | - | Rat Brainstem Slices | - | - | 120 | Inhibition of Neuron Firing | [1] |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human Platelet Membranes | 43 | - | 117 | Competitive Binding | |
| Buspirone | [3H]8-OH-DPAT | Human Platelet Membranes | >100,000 | - | >100,000 | Competitive Binding | |
| WAY-100635 | [3H]8-OH-DPAT | Rat Raphe Membranes | - | 8.65 ± 0.17 | - | Competitive Binding |
Experimental Protocol: 5-HT1A Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as Lesopitron, for the 5-HT1A receptor using membranes from cells expressing the human 5-HT1A receptor and [3H]8-OH-DPAT as the radioligand.
Materials and Reagents
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: Lesopitron or other compounds of interest.
-
Reference Compound: 8-OH-DPAT (unlabeled).
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for 5-HT1A Receptor Binding Assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane homogenate using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation with assay buffer to the desired final concentration (typically 50-100 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (Lesopitron) and the reference compound (unlabeled 8-OH-DPAT) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin).
-
Test Compound: 25 µL of each dilution of Lesopitron.
-
-
-
Reaction Incubation:
-
To each well, add 25 µL of [3H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 1-2 nM).
-
Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate under a lamp or in an oven at 50-60°C for 30-60 minutes.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound (Lesopitron) concentration.
-
-
Determine IC50:
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This application note provides a comprehensive guide for performing a 5-HT1A receptor binding assay with Lesopitron as the test compound. The detailed protocol, along with the data presentation and signaling pathway diagrams, offers researchers a robust framework for characterizing the interaction of novel compounds with this important therapeutic target. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for advancing drug discovery efforts in the field of neuroscience.
References
Administration Routes of Lesopitron in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the 5-HT1A receptor ligand, Lesopitron, in animal studies. The following sections detail quantitative pharmacokinetic data, specific experimental protocols for oral, intravenous, and intraperitoneal administration, and a generalized protocol for subcutaneous administration.
Pharmacokinetic Data of Lesopitron
The pharmacokinetic parameters of Lesopitron have been investigated in rats and dogs, revealing key differences in its absorption and metabolism across species and administration routes.
Table 1: Pharmacokinetic Parameters of Lesopitron in Animal Models
| Parameter | Species | Administration Route | Dosage | Value | Reference |
| Absolute Bioavailability | Rat & Dog | Oral | - | ~10% | [1] |
| Elimination Half-Life (t½) | Rat & Dog | Intravenous | - | 100 minutes | [1] |
| Time to Peak Plasma Concentration (Tmax) | Human | Oral | - | 0.5 - 1 hour | |
| Anxiolytic Dose (Effective Dose) | Rat | Intraperitoneal | 30 µg/kg | - |
Note: The low oral bioavailability suggests a significant first-pass effect.[1]
Experimental Protocols
The following are detailed protocols for the administration of Lesopitron in common animal models. These protocols are based on established, standardized procedures and should be adapted to specific experimental designs and institutional guidelines.
Oral Administration (Oral Gavage) in Rats
Oral gavage ensures the precise delivery of a specified dose of Lesopitron directly into the stomach.
Materials:
-
Lesopitron solution
-
Appropriately sized gavage needle (16-20 gauge for rats)
-
Syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal to determine the correct dosing volume.
-
Dosage Calculation: Calculate the required volume of Lesopitron solution based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle reaches the back of the throat. Allow the needle to slide down the esophagus to the pre-marked length. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned, administer the Lesopitron solution slowly and steadily.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.
Intravenous Administration (Tail Vein Injection) in Rats
Intravenous administration allows for the direct and rapid introduction of Lesopitron into the systemic circulation, bypassing first-pass metabolism.
Materials:
-
Lesopitron solution (sterile)
-
25-27 gauge needle
-
1 mL syringe
-
Restraining device for rats
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze
Procedure:
-
Animal Preparation: Place the rat in a restraining device, allowing access to the tail. To increase visibility of the tail veins, warm the tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation.
-
Vein Identification: The two lateral tail veins are the preferred sites for injection. Clean the tail with 70% ethanol.
-
Needle Insertion:
-
Hold the tail gently and insert the needle (bevel up) into one of the lateral veins at a shallow angle, parallel to the vein.
-
A "flash" of blood in the hub of the needle may indicate successful entry into the vein.
-
-
Administration: Inject the Lesopitron solution slowly and observe for any signs of swelling or leakage, which would indicate a misplaced injection. The maximum recommended volume for a bolus tail vein injection in rats is 0.5 mL.
-
Post-Administration: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal Administration in Rats
Intraperitoneal injection is a common method for systemic administration of substances in rodents.
Materials:
-
Lesopitron solution (sterile)
-
23-25 gauge needle
-
Syringe
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the animal to calculate the appropriate injection volume.
-
Restraint: Manually restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or air is aspirated. If aspiration occurs, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Administration: Inject the Lesopitron solution. The recommended maximum volume for intraperitoneal injection in rats is 10 ml/kg.
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse effects.
Subcutaneous Administration in Rats (General Protocol)
While specific studies on the subcutaneous administration of Lesopitron were not identified, this route is a common alternative for preclinical studies.
Materials:
-
Lesopitron solution (sterile)
-
25-27 gauge needle
-
Syringe
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the animal for accurate dosing.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.
-
Injection Technique:
-
Lift the skin to create a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
-
Administration: Inject the Lesopitron solution.
-
Post-Administration: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the animal to its cage and monitor.
Experimental Workflows and Diagrams
Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study for Lesopitron would follow the workflow illustrated below.
Caption: Workflow for a preclinical pharmacokinetic study of Lesopitron.
Lesopitron's Proposed Mechanism of Action
Lesopitron is known to act as a 5-HT1A receptor agonist. The diagram below illustrates its interaction with pre- and post-synaptic receptors.
Caption: Lesopitron's agonistic action on 5-HT1A receptors.
References
Application Notes and Protocols for Lesopitron Dihydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (E-4424) is a potent and selective full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone class of compounds.[1] It exhibits both pre- and post-synaptic agonist activity and has demonstrated significant anxiolytic-like properties in various rodent models.[2] These characteristics make it a valuable tool for investigating the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders.
This document provides detailed application notes and protocols for the use of Lesopitron dihydrochloride in rodent models, focusing on recommended dosages, experimental procedures for assessing anxiolytic effects, and the underlying mechanism of action.
Mechanism of Action
Lesopitron exerts its effects by binding to and activating 5-HT1A receptors.[3] As a full agonist, it mimics the action of the endogenous neurotransmitter serotonin (5-HT) at these receptors. The activation of 5-HT1A receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[3] The anxiolytic effects of Lesopitron are believed to be mediated through its action on both presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons, and postsynaptic 5-HT1A receptors in brain regions associated with anxiety, such as the hippocampus and amygdala.[3]
Figure 1: Signaling pathway of this compound.
Recommended Dosages
The effective dosage of this compound can vary depending on the rodent species, the specific behavioral paradigm, and the route of administration. The following tables summarize the reported effective dosages.
Table 1: Recommended Dosage of this compound in Rats
| Application | Dosage Range | Route of Administration | Notes |
| Anxiolytic-like effects | 30 µg/kg | Intraperitoneal (i.p.) | This dose has been shown to induce anxiolytic behavior. |
| Inhibition of serotonergic neuron firing | ID50: 35 µg/kg | Intravenous (i.v.) | This is the dose required to inhibit 50% of the firing of serotoninergic neurons in anesthetized rats.[3] |
Table 2: Recommended Dosage of this compound in Mice
| Application | Dosage Range | Route of Administration | Notes |
| Anxiolytic-like effects | To be determined empirically | Intraperitoneal (i.p.) or Oral (p.o.) | While the anxiolytic-like properties of Lesopitron in mice have been reported to last for hours after a single injection, a specific effective dose for behavioral tests is not well-documented in the available literature.[3] It is recommended to perform a dose-response study starting from the effective rat dose and adjusting based on observed effects. |
Experimental Protocols
The following are detailed protocols for two common behavioral assays used to evaluate the anxiolytic-like effects of Lesopitron in rodents.
Protocol 1: Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (for rats or mice)
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration
-
Video recording and analysis software (optional, but recommended)
-
Ethanol (70%) for cleaning
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.) 30 minutes before the test.
-
Test Initiation: Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (optional, to assess general locomotor activity)
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 2: Social Interaction Test
The social interaction test assesses anxiety by measuring the extent to which an animal interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.
Materials:
-
Open field arena
-
Small wire mesh enclosure
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Unfamiliar stimulus animal (same sex and strain)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate the test animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control 30 minutes before the test.
-
Habituation Phase (Session 1): Place the test animal in the open field arena with the empty wire mesh enclosure for a set period (e.g., 5-10 minutes). Record the time the animal spends in the "interaction zone" (a defined area around the enclosure).
-
Test Phase (Session 2): Place an unfamiliar stimulus animal inside the wire mesh enclosure and return the test animal to the arena for the same duration as the habituation phase. Record the time spent in the interaction zone.
-
Data Analysis: An increase in the time spent in the interaction zone during the test phase compared to the habituation phase, and a greater interaction time in the Lesopitron-treated group compared to the vehicle group, indicates an anxiolytic-like effect.
-
Cleaning: Clean the arena and enclosure thoroughly between trials.
Figure 2: General experimental workflow.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the 5-HT1A receptor system and its role in anxiety. The recommended dosages and protocols provided in this document serve as a starting point for researchers. It is crucial to note that the optimal dosage and experimental conditions may need to be empirically determined for specific experimental setups and animal strains. Careful consideration of experimental design, including appropriate controls and blinding, is essential for obtaining reliable and reproducible results.
References
- 1. conductscience.com [conductscience.com]
- 2. Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Lesopitron Dihydrochloride Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Lesopitron dihydrochloride solutions in a cell culture setting. Lesopitron is a selective agonist for the serotonin 5-HT1A receptor, a G-protein coupled receptor involved in various neurological processes. These guidelines cover the physicochemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing stock and working solutions. Additionally, a protocol for determining the cytotoxic concentration of this compound using a standard MTT assay is provided. A detailed diagram of the 5-HT1A receptor signaling pathway and an experimental workflow are included to support experimental design and data interpretation.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper storage is critical to maintain the integrity of the compound.
| Property | Value | Reference |
| Chemical Name | 2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride | [1] |
| Synonyms | E-4424 | [1] |
| Molecular Formula | C₁₅H₂₁ClN₆ · 2HCl | [2] |
| Molecular Weight | 393.74 g/mol | [2][3] |
| Appearance | Solid powder | [1] |
| Melting Point | 194-197.5°C | N/A |
| Purity | >98% | [1] |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Storage (Solutions) | Aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. | [4] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of solutions for cell culture experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Information on aqueous solubility is limited; therefore, it is advisable to first dissolve the compound in DMSO and then dilute it in aqueous buffers or cell culture media.
| Solvent | Concentration | Comments | Reference |
| DMSO | 12.5 mg/mL (31.75 mM) | Ultrasonic assistance may be required for complete dissolution. | [3] |
| Water | Not readily available | Assumed to be low due to the lipophilic nature of the parent compound. | |
| Ethanol | Not readily available | ||
| Phosphate-Buffered Saline (PBS) | Not readily available |
This compound Signaling Pathway
Lesopitron is a selective agonist of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[5] Activation of the 5-HT1A receptor by an agonist like Lesopitron leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector.[6] PKA is responsible for phosphorylating and activating the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity, survival, and differentiation.[6] Therefore, agonism of the 5-HT1A receptor ultimately leads to the modulation of gene expression through the Gi/o-adenylyl cyclase-cAMP-PKA-CREB signaling cascade.[5][6]
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 393.74 g/mol * (1000 mg / 1 g) = 3.9374 mg
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock solution into 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Use the freshly prepared working solutions immediately for treating cells.
Protocol for Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. The optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest (e.g., a neuronal cell line)
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
This compound working solutions (prepared as in section 4.2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on the activity of other 5-HT1A agonists, could be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (medium only) and vehicle control cells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Once the formazan crystals are completely dissolved, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Stability in Cell Culture Media
The stability of this compound in cell culture media has not been empirically determined in publicly available literature. The stability of a compound in media can be influenced by factors such as pH, temperature, and interactions with media components.[7] It is recommended that researchers determine the stability of this compound under their specific experimental conditions. A general approach to assess stability is to incubate the compound in the cell culture medium for the duration of the experiment (e.g., 24, 48, 72 hours) and then analyze the concentration of the parent compound remaining using a suitable analytical method such as HPLC or LC-MS.[8] For routine experiments, it is best practice to prepare fresh working solutions immediately before use.
Disclaimer
This document is intended for research use only. The information provided is based on currently available data and general laboratory practices. Researchers should always adhere to their institution's safety guidelines and perform their own validation experiments to ensure the suitability of these protocols for their specific applications.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioconductor.org [bioconductor.org]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lesopitron Dihydrochloride
Introduction
Lesopitron is a selective serotonin 5-HT1A receptor agonist.[1][2] As a full agonist at postsynaptic 5-HT1A receptors, it inhibits forskolin-stimulated adenylate cyclase activity.[2][3] Lesopitron dihydrochloride is the salt form of the active compound and is used in research for its anxiolytic properties.[1][4] This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance.
Chemical Information
| Parameter | Value |
| Chemical Name | 2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine dihydrochloride[1][5] |
| CAS Number | 132449-89-9[1][3][4] |
| Molecular Formula | C15H21ClN6 · 2HCl[1] |
| Molecular Weight | 393.74 g/mol [1][3][4] |
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. System Suitability
To ensure the validity of the analytical method, system suitability tests should be performed before sample analysis. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Perform five replicate injections of the standard solution.
-
Calculate the system suitability parameters.
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Signaling Pathway
Caption: Lesopitron Signaling Pathway.
Experimental Workflow
Caption: HPLC Analysis Workflow.
References
Application Notes and Protocols: Lesopitron Analogs in Positron Emission Tomography (PET) Imaging of 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression.[1] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification and visualization of neuroreceptors, offering profound insights into disease mechanisms and the pharmacodynamics of novel therapeutics.[1][2] Lesopitron, a selective 5-HT1A receptor full agonist, has shown promise in preclinical and early clinical studies for anxiety.[1] While Lesopitron itself has not been extensively explored as a PET radioligand, its chemical scaffold, a pyrimidinylpiperazine derivative, is common among several successful 5-HT1A PET tracers.[3][4][5]
These application notes provide a comprehensive overview of the hypothetical use of a radiolabeled Lesopitron analog for PET imaging of 5-HT1A receptors. The protocols outlined below are based on established methodologies for the synthesis and evaluation of structurally related 5-HT1A receptor radioligands.
Quantitative Data Summary
Due to the absence of direct preclinical PET data for a radiolabeled Lesopitron analog, this table presents the known binding affinity of Lesopitron alongside representative data for established 5-HT1A PET radioligands for comparative purposes.
| Compound | Target Receptor | Binding Affinity (IC50/Ki, nM) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Key Findings from Preclinical PET |
| Lesopitron | 5-HT1A | 125 (IC50)[6][7], pKi = 7.35[6] | N/A | N/A | N/A |
| [¹¹C]WAY-100635 | 5-HT1A (Antagonist) | ~2.5 (Kd) | Variable, automated synthesis reported | 50.5 ± 29.3 | High specific binding in 5-HT1A rich regions (hippocampus, cortex).[8][9] |
| [¹⁸F]MPPF | 5-HT1A (Antagonist) | High affinity | 10-25 | 62 | High brain uptake with specific binding in hippocampus and cortex.[10][11][12] |
| [¹⁸F]F13640 (Befiradol) | 5-HT1A (Agonist) | ~1 (Ki) | >98% purity | N/A | Preferentially binds to functional, G-protein coupled 5-HT1A receptors.[13] |
| Hypothetical [¹⁸F]Fluoro-Lesopitron | 5-HT1A (Agonist) | Expected to be in the nanomolar range | Target >20% | Target >50 | Expected to show specific uptake in 5-HT1A rich regions, sensitive to endogenous serotonin. |
Experimental Protocols
Proposed Radiosynthesis of a Lesopitron Analog: [¹⁸F]Fluoro-Lesopitron
Given the structure of Lesopitron, 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, a potential route for radiolabeling with Fluorine-18 would involve the synthesis of a suitable precursor for nucleophilic substitution. A hypothetical protocol for the synthesis of an [¹⁸F]fluoro-analog is presented below, replacing the chloro-substituent with a fluoro-substituent, which may also enhance its binding affinity and pharmacokinetic properties.
1. Synthesis of the Precursor (N-Boc-protected nosylate precursor):
-
Step 1: Synthesis of 1-(4-bromobutyl)-4-nitro-1H-pyrazole. Commercially available 4-nitro-1H-pyrazole is alkylated with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the bromobutyl pyrazole derivative.
-
Step 2: Coupling with N-Boc-piperazine. The product from Step 1 is reacted with N-Boc-piperazine to introduce the piperazine moiety.
-
Step 3: Deprotection and Coupling with 2-chloropyrimidine. The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is coupled with 2-chloropyrimidine to yield the Lesopitron scaffold with a nitro-group on the pyrazole ring.
-
Step 4: Reduction of the nitro-group. The nitro-group is reduced to an amino-group using a standard reducing agent (e.g., SnCl₂ or catalytic hydrogenation).
-
Step 5: Diazotization and Sandmeyer-type reaction. The amino-group is converted to a diazonium salt and subsequently reacted to introduce a leaving group suitable for nucleophilic fluorination, such as a nosylate group, to yield the final precursor.
2. Automated Radiosynthesis of [¹⁸F]Fluoro-Lesopitron:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron and trapped on an anion exchange cartridge.
-
Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reacted with the nosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 120-150°C) for a short duration (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the [¹⁸F]Fluoro-Lesopitron.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.
Preclinical Evaluation Protocols
1. In Vitro Autoradiography:
-
Objective: To determine the in vitro binding characteristics of [¹⁸F]Fluoro-Lesopitron in brain tissue.
-
Procedure:
-
Obtain thin (e.g., 20 µm) cryosections of rodent or primate brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus, raphe nuclei, cortex).
-
Incubate the sections with a low nanomolar concentration of [¹⁸F]Fluoro-Lesopitron.
-
For competition studies, co-incubate adjacent sections with an excess of non-radiolabeled Lesopitron or a known 5-HT1A antagonist (e.g., WAY-100635) to determine specific binding.
-
Wash the sections to remove unbound radiotracer.
-
Expose the dried sections to a phosphor imaging plate or autoradiography film.
-
Quantify the binding density in different brain regions using image analysis software.
-
2. Animal Models and PET Imaging Protocol:
-
Animal Model: Non-human primates (e.g., rhesus monkeys) or rodents (e.g., Sprague-Dawley rats).
-
Procedure:
-
Anesthetize the animal and place it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹⁸F]Fluoro-Lesopitron (e.g., 150-200 MBq for a primate) intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
For blocking studies, pre-administer a saturating dose of a non-radiolabeled 5-HT1A ligand before the radiotracer injection.
-
Reconstruct the PET images using appropriate algorithms (e.g., OSEM3D).
-
3. Biodistribution Studies:
-
Objective: To determine the uptake and clearance of [¹⁸F]Fluoro-Lesopitron in various organs.
-
Procedure:
-
Inject a cohort of rodents with a known amount of [¹⁸F]Fluoro-Lesopitron.
-
At various time points post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize a subset of animals.
-
Dissect major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
4. Data Analysis:
-
PET Data Analysis:
-
Co-register PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.
-
Generate time-activity curves (TACs) for various brain ROIs.
-
Use kinetic modeling (e.g., two-tissue compartment model) with an arterial input function or a reference region model (e.g., cerebellum) to estimate binding parameters such as the distribution volume (VT) and binding potential (BPND).
-
-
Metabolite Analysis:
-
Collect arterial blood samples during the PET scan.
-
Separate plasma and analyze for radiolabeled metabolites using radio-HPLC.
-
Correct the arterial input function for the presence of metabolites.
-
Visualizations
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Caption: Experimental workflow for a preclinical PET study.
Caption: Key properties for a successful neuroreceptor PET tracer.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. PET radiotracers for molecular imaging of serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A fully automated one-pot synthesis of [carbonyl-11C]WAY-100635 for clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18F-F13640 preclinical evaluation in rodent, cat and primate as a 5-HT1A receptor agonist for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lesopitron Dihydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Lesopitron dihydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Specific stability data for this compound in solution is limited in publicly available literature. Therefore, some recommendations provided here are based on general principles of pharmaceutical chemistry, the known chemical structure of Lesopitron, and data from structurally related compounds. It is crucial to perform compound-specific validation for all experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in a solution can be influenced by several factors, including:
-
pH: The molecule contains multiple nitrogen atoms, making its stability susceptible to changes in pH which can catalyze hydrolysis or other degradation reactions.[1][2]
-
Solvent: The choice of solvent can impact solubility and stability. While soluble in DMSO, long-term stability in various aqueous buffers should be experimentally determined.[3]
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[5]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For extended storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[5]
Q3: I am observing a change in the color/clarity of my this compound solution. What could be the cause?
A3: A change in the physical appearance of your solution, such as color change or precipitation, is a strong indicator of degradation or solubility issues. This could be due to:
-
Formation of degradation products.
-
Precipitation of the compound due to changes in temperature or solvent composition.
-
Interaction with container materials.
It is recommended to discard the solution and prepare a fresh batch. Further investigation using analytical techniques like HPLC is advised to identify the cause.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent results over time. | Chemical degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Validate the stability of the compound in your specific experimental buffer and conditions. 3. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Poor solubility or precipitation in aqueous buffers. | This compound has limited aqueous solubility. The pH of the buffer can also affect solubility. | 1. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3] 2. Perform serial dilutions into the aqueous buffer immediately before use. 3. Ensure the final concentration of the organic solvent in the aqueous buffer is low and does not affect the experiment. 4. Evaluate the solubility at different pH values. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms with that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Start with a low percentage of Solvent B and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
References
- 1. ashp.org [ashp.org]
- 2. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
How to improve the solubility of Lesopitron dihydrochloride in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Lesopitron dihydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 12.5 mg/mL, which is equivalent to a concentration of 31.75 mM.[1][2] It is important to note that achieving this concentration often requires sonication.[1][2]
Q2: I'm having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you are encountering issues with solubility, we recommend the following initial steps:
-
Ensure you are using fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds.[2]
-
Apply sonication. This is a recommended step to facilitate dissolution.[1][2]
-
Gentle heating. Warming the solution can also aid in dissolution.
-
Vortexing. Agitating the solution vigorously can help break up any clumps of powder.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound in DMSO. We recommend a controlled temperature increase, for example, in a water bath. However, it is crucial to monitor the solution for any signs of degradation. Prolonged exposure to high temperatures should be avoided.
Q4: Are there any other solvents I can use to improve solubility?
A4: While DMSO is a common solvent for this compound, you could consider using a co-solvent system.[3][4] This involves adding a small amount of a second solvent in which the compound has good solubility to the primary solvent (DMSO). Potential co-solvents could include ethanol or propylene glycol. However, the compatibility of any co-solvent with your specific experimental setup must be verified.
Q5: My compound is still not dissolving completely. What other techniques can I try?
A5: For persistent solubility issues, you might consider more advanced techniques such as:
-
Particle Size Reduction: If you have the equipment, reducing the particle size of the solid this compound can increase the surface area available for dissolution.[3][4]
-
pH Adjustment: As this compound is a salt, altering the pH of the solution might affect its solubility. However, this is a more complex approach and should be considered carefully as it can impact the stability and activity of the compound.
Quantitative Data Summary
For your convenience, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 393.74 g/mol | [1][5][6] |
| Solubility in DMSO | 12.5 mg/mL | [1][2] |
| Molar Concentration in DMSO | 31.75 mM | [1][2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (not exceeding 12.5 mg/mL).
-
Initial Mixing: Vortex the tube for 30 seconds to disperse the powder.
-
Sonication: Place the tube in a sonicator bath and sonicate for 10-15 minutes. Check for dissolution periodically.
-
Final Check: Visually inspect the solution to ensure all solid has dissolved. If not, repeat sonication for another 5-10 minutes.
Protocol 2: Dissolution with Gentle Heating
-
Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.
-
Initial Mixing: Vortex the tube for 30 seconds.
-
Heating: Place the tube in a water bath set to 37-40°C for 5-10 minutes.
-
Agitation: Periodically remove the tube from the water bath and vortex for 15-20 seconds.
-
Final Check: After the heating and agitation steps, visually inspect the solution for complete dissolution.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Lesopitron
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Lesopitron. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lesopitron?
Lesopitron is a selective full agonist of the 5-HT1A serotonin receptor, structurally related to the azapirone class of drugs.[1][2] Its on-target effects are mediated through the activation of pre- and post-synaptic 5-HT1A receptors.[3][4] This activation leads to a decrease in the firing rate of serotonergic neurons and modulation of downstream signaling pathways.[5][6]
Q2: Are there any known off-target interactions for Lesopitron?
Published data indicates that Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[4] However, a comprehensive screening profile against a broad panel of receptors, ion channels, and enzymes is not publicly available. Therefore, a thorough investigation of potential off-target liabilities is a critical step in preclinical development.
Q3: What are the common adverse effects observed in clinical trials of Lesopitron that could suggest off-target activity?
The most commonly reported adverse events in clinical trials were headache, dizziness, and nausea.[7] In one instance, severe orthostatic hypotension was observed at a high dose.[7] While these effects can be associated with 5-HT1A agonism, they could also potentially indicate interactions with other receptors, such as adrenergic or histaminergic receptors, which are known to influence blood pressure and cause dizziness.
Q4: What is a recommended strategy for initial off-target screening of Lesopitron?
A tiered approach is recommended. Start with a broad liability panel, such as the InVEST44 or a SafetyScreen44 panel, which covers a range of well-established targets associated with adverse drug reactions.[2][8][9] These panels typically include a variety of GPCRs, ion channels, enzymes, and transporters.[2][8] Based on the initial screening results, more focused follow-up studies can be designed.
Q5: How should I interpret the results of an off-target screening assay?
A "hit" in an off-target screen (typically defined as >50% inhibition or stimulation at a certain concentration, e.g., 10 µM) warrants further investigation.[10] It is important to determine the potency (IC50 or EC50) of the interaction and compare it to the on-target potency (at the 5-HT1A receptor). A selectivity ratio of at least 100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd.[3] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer.[7] | |
| Hydrophobic interactions of Lesopitron with filter mats. | Add a detergent like 0.1% BSA to the wash buffer. Consider using a different type of filter plate. | |
| Low or no specific binding | Degraded receptor preparation. | Use freshly prepared cell membranes and store them properly at -80°C. Confirm receptor expression via Western blot.[7] |
| Incorrect buffer composition. | Ensure the buffer pH and ionic strength are optimal for the target receptor. | |
| Insufficient incubation time. | Determine the time to reach equilibrium through kinetic experiments.[11] | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. | |
| Uneven temperature across the plate. | Ensure the plate is incubated in a stable temperature environment. |
Enzyme Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| False-positive results (promiscuous inhibition) | Lesopitron is forming aggregates at high concentrations. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[12] Perform the assay at multiple enzyme concentrations; true inhibitors will have IC50 values independent of enzyme concentration. |
| Assay interference (e.g., fluorescence quenching). | Run control experiments without the enzyme to check for direct effects of Lesopitron on the detection system. | |
| Time-dependent inhibition | The inhibitor may be a slow-binder or irreversible. | Pre-incubate Lesopitron with the enzyme for varying durations before adding the substrate and observe any changes in IC50. |
| High background signal | Substrate instability or non-enzymatic degradation. | Measure the background signal in wells containing only the substrate and buffer. |
| Contaminated reagents. | Use fresh, high-quality reagents. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| 5-HT1A Receptor Binding Affinity (Ki) | 104.8 ± 10.6 nM | [3H]8-OH-DPAT competition | [11][13] |
| Functional Potency (IC50) | 125 nM | Inhibition of forskolin-stimulated adenylate cyclase | [14] |
| Neuronal Firing Inhibition (IC50) | 120 nM | Inhibition of serotoninergic neuron firing in brainstem slices | [14] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening (Competition Assay)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Lesopitron for a potential off-target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Lesopitron stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (receptor-specific).
-
Wash buffer (ice-cold).
-
Unlabeled competitor ligand (for defining non-specific binding).
-
96-well microplates.
-
Filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of Lesopitron in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either Lesopitron dilution, vehicle (for total binding), or a saturating concentration of the unlabeled competitor (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of Lesopitron and determine the IC50 value by non-linear regression analysis.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Lesopitron against a potential off-target enzyme.
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
Lesopitron stock solution.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of Lesopitron in assay buffer.
-
In a 96-well plate, add assay buffer, Lesopitron dilution (or vehicle), and the enzyme solution.
-
Pre-incubate the plate to allow for potential inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (V0) for each concentration of Lesopitron.
-
Determine the percent inhibition at each concentration and calculate the IC50 value.
Visualizations
References
- 1. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 14. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lesopitron experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lesopitron.
Frequently Asked Questions (FAQs)
Q1: What is Lesopitron and what is its primary mechanism of action?
A1: Lesopitron is an anxiolytic agent belonging to the azapirone class of compounds. Its primary mechanism of action is as a selective agonist at serotonin 5-HT1A receptors. It exhibits both pre- and post-synaptic 5-HT1A agonist activity.[1] This interaction is responsible for its anxiolytic effects.
Q2: What are the known off-target effects of Lesopitron?
A2: Lesopitron is known for its high selectivity for the 5-HT1A receptor. Studies have shown that it has negligible effects on alpha-adrenergic and dopaminergic receptors.[1] This high selectivity minimizes the potential for off-target effects commonly associated with less selective compounds.
Q3: What are the common adverse events observed with Lesopitron in clinical settings?
A3: In clinical trials, the most frequently reported adverse events associated with Lesopitron use were headache, dizziness, and nausea.[1] While these are observed in human subjects, they can provide insight into potential physiological effects in animal models.
Q4: Can Lesopitron induce serotonin syndrome?
A4: As a serotonin 5-HT1A receptor agonist, Lesopitron has the potential to contribute to serotonin syndrome, a condition caused by excessive serotonergic activity. The ability of Lesopitron to induce 5-HT syndrome is a reflection of its activation of post-synaptic 5-HT1A receptors.[1] Caution should be exercised when co-administering Lesopitron with other serotonergic agents.
Troubleshooting Unexpected Results
Issue 1: Higher than expected off-target binding in a radioligand binding assay.
-
Question: My radioligand binding assay is showing significant displacement by Lesopitron at non-5-HT1A receptors, which is contrary to published data. What could be the cause?
-
Answer:
-
Compound Purity: Verify the purity of your Lesopitron sample. Impurities could be responsible for the observed off-target activity.
-
Radioligand Specificity: Ensure the radioligand you are using is highly selective for the off-target receptor being investigated. Non-specific binding of the radioligand can lead to misleading displacement data.
-
Assay Conditions: Review your assay buffer composition and incubation parameters. Suboptimal conditions can sometimes promote non-specific interactions.
-
Concentration: High concentrations of Lesopitron may lead to binding at lower-affinity sites. Perform a full concentration-response curve to determine if the effect is dose-dependent and occurs at physiologically relevant concentrations.
-
Issue 2: Inconsistent or low potency of Lesopitron in functional assays.
-
Question: The EC50 value for Lesopitron in my functional assay (e.g., cAMP inhibition) is significantly higher than expected, or the results are not reproducible. What should I check?
-
Answer:
-
Cell Line and Receptor Expression: Confirm the expression level and functionality of the 5-HT1A receptor in your cell line. Low receptor expression can lead to a rightward shift in the dose-response curve.
-
G-protein Coupling: Ensure that the G-proteins (Gi/o) that couple to the 5-HT1A receptor are present and functional in your assay system.
-
Compound Stability: Lesopitron, like any small molecule, can degrade over time or under certain storage conditions. Use a fresh, validated sample of the compound.
-
Assay Dynamics: Optimize incubation times and cell densities. For cAMP assays, ensure that the stimulation with forskolin (if used) is consistent and that the assay window is adequate to detect inhibition.
-
Issue 3: Unexpected physiological responses in in-vivo experiments.
-
Question: I am observing unexpected behavioral or physiological effects in my animal model after administering Lesopitron. How can I troubleshoot this?
-
Answer:
-
Pharmacokinetics: Consider the pharmacokinetic profile of Lesopitron. It is rapidly absorbed with a time to maximum concentration of 0.5 to 1 hour.[1] The timing of your behavioral or physiological measurements should align with the expected peak plasma concentrations.
-
Metabolism: Lesopitron is metabolized in the liver to its main metabolite, 5-hydroxylesopitron.[1] This metabolite may have its own pharmacological activity that could contribute to the observed effects.
-
Route of Administration: The route of administration can significantly impact the bioavailability and distribution of the compound. Ensure that the chosen route is appropriate for the experimental question and that the vehicle is inert.
-
Dose Selection: The observed effects could be dose-dependent. A dose-response study is recommended to characterize the full spectrum of in-vivo effects.
-
Data Presentation
Binding Affinity of Lesopitron and Other Azapirones
The following table summarizes the binding affinities (Ki in nM) of Lesopitron and other commonly used azapirones for various receptors. This data is crucial for interpreting experimental results and understanding the selectivity profile of these compounds.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Lesopitron | 104.8 ± 10.6 | Negligible | Negligible | Negligible |
| Buspirone | ~15-40 | ~500 | ~300 | ~100 |
| Gepirone | ~32 | ~3630 | >10,000 | ~1000 |
| Ipsapirone | ~10-30 | ~3000 | >10,000 | ~2000 |
Note: "Negligible" indicates that studies have reported no significant binding at these receptors. The Ki values for other azapirones are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay for Lesopitron at the 5-HT1A Receptor
This protocol describes a standard procedure to determine the binding affinity of Lesopitron for the human 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Unlabeled Lesopitron
-
Unlabeled 8-OH-DPAT (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-h5-HT1A cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of Lesopitron in assay buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled 8-OH-DPAT (final concentration ~10 µM), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.
-
Lesopitron Competition: 50 µL of each Lesopitron dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]8-OH-DPAT as a function of the log concentration of Lesopitron.
-
Determine the IC50 value (the concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of Lesopitron via the 5-HT1A receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing Lesopitron Concentration for Maximal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Lesopitron in in-vitro studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize Lesopitron concentration for maximal cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lesopitron and what is its primary mechanism of action?
A1: Lesopitron is a selective full agonist for the serotonin 5-HT1A receptor.[1] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3] Activation of the 5-HT1A receptor can also lead to the modulation of ion channels and other signaling pathways, such as the ERK and Akt pathways, which are involved in cell survival and proliferation.[2][4]
Q2: What is the expected effect of Lesopitron on cell viability?
A2: The 5-HT1A receptor signaling pathways are linked to cell survival and proliferation.[2][4] Therefore, Lesopitron, as a 5-HT1A receptor agonist, may have a positive effect on cell viability, potentially promoting cell survival and growth, particularly in neuronal cell types where these receptors are abundant. However, as with any compound, high concentrations may lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known in-vitro effective concentrations of Lesopitron?
Quantitative Data on Lesopitron's In-Vitro Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (Inhibition of neuronal firing) | 120 nM | Rat brainstem slices | [3] |
| IC50 (Inhibition of forskolin-stimulated adenylate cyclase) | 125 nM | Rat hippocampal membranes | [3] |
Note: These values indicate the concentration at which Lesopitron elicits a half-maximal response in specific functional assays related to its mechanism of action. They do not directly represent the optimal concentration for cell viability. A dose-response experiment is necessary to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store Lesopitron for in-vitro experiments?
A4: Lesopitron is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures, as high concentrations of DMSO can be toxic to cells.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Cell Viability | High Lesopitron Concentration: The concentration of Lesopitron used may be cytotoxic to your specific cell line. | Perform a dose-response experiment (e.g., using a wide range of concentrations from nM to µM) to determine the optimal non-toxic concentration. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[5] | |
| Inappropriate Cell Seeding Density: Too low or too high cell density can affect cell health and response to treatment. | Optimize the cell seeding density for your specific cell line and assay format. | |
| Inconsistent Results | Inaccurate Drug Concentration: Errors in preparing or diluting the Lesopitron stock solution. | Carefully prepare and verify the concentration of your stock solution. Use calibrated pipettes and perform serial dilutions accurately. |
| Cell Line Variability: Inconsistent cell passage number or cell health. | Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.[5] | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| No Observable Effect | Low Lesopitron Concentration: The concentration used may be too low to elicit a response. | Test a higher range of concentrations. |
| Low Receptor Expression: The cell line used may not express the 5-HT1A receptor or may express it at very low levels. | Verify the expression of the 5-HT1A receptor in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Incorrect Assay Endpoint: The chosen viability assay may not be sensitive enough or may not be appropriate for the expected cellular response. | Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity). |
Experimental Protocols
Protocol for Determining Optimal Lesopitron Concentration using MTT Assay
This protocol provides a detailed methodology for determining the optimal concentration of Lesopitron for maximal cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Lesopitron
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Lesopitron Treatment:
-
Prepare a stock solution of Lesopitron in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Lesopitron stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Lesopitron concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Lesopitron dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control (100% viability).
-
Plot the cell viability (%) against the Lesopitron concentration to generate a dose-response curve.
-
The optimal concentration for maximal cell viability will be the concentration that results in the highest percentage of viable cells.
-
Visualizations
Caption: Experimental workflow for determining the optimal Lesopitron concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the degradation of Lesopitron dihydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals working with Lesopitron dihydrochloride. It offers troubleshooting advice and frequently asked questions (FAQs) to prevent its degradation during experimental procedures. The information is based on established principles of drug stability and degradation pathways common to similar chemical structures, as specific degradation data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of this compound degradation?
Based on the chemical structure of Lesopitron, a piperazine derivative, and general knowledge of drug degradation, the most probable causes of degradation are exposure to harsh pH conditions (acidic or basic), oxidizing agents, and potentially light. While some compounds are stable under thermal and photolytic stress, acidic and oxidative conditions are frequently reported as causes of degradation for nitrogen-containing heterocyclic compounds.[1]
Q2: I am seeing unexpected peaks in my chromatogram after dissolving this compound in an acidic buffer. What could be happening?
You are likely observing degradation products. Acidic hydrolysis can lead to the formation of carbocations which are stabilized by resonance, making the molecule susceptible to degradation.[1] It is recommended to use a less acidic buffer or to prepare the solution immediately before use and store it at a low temperature to minimize acid-catalyzed degradation.
Q3: Can I expose my this compound samples to ambient light on the lab bench?
While some dihydrochloride salts have shown stability under photolytic conditions, it is a common stress condition that can cause degradation in many active pharmaceutical ingredients.[1][2] To minimize the risk of photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q4: What are the initial signs of degradation I should look for?
Initial signs of degradation can include a change in the physical appearance of the solid material (e.g., color change, clumping), a decrease in the concentration of the active ingredient in solution over time, or the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Troubleshooting Guide: Common Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC after acidic sample preparation. | Acid-catalyzed hydrolysis. | Prepare samples in a neutral or slightly acidic pH buffer immediately before analysis. If acidic conditions are necessary for the experiment, minimize exposure time and temperature. |
| Loss of potency in a stock solution stored at room temperature. | Thermal degradation or hydrolysis. | Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions for critical experiments. |
| Discoloration of the solid compound or solutions upon exposure to air. | Oxidation. | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For solutions, consider de-gassing the solvent and adding an antioxidant if compatible with your experimental setup. |
| Variable results from day to day with solutions prepared and left on the bench. | Photodegradation. | Protect all solutions containing this compound from light by using amber glassware or by wrapping containers in foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Liabilities
This protocol outlines a general procedure for a forced degradation study to identify the conditions under which this compound is unstable.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze by HPLC at various time points.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Analyze a dissolved sample at various time points.
-
Photodegradation: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) in a photostability chamber. Analyze at various time points and compare with a control sample kept in the dark.
-
Analysis: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products using a stability-indicating HPLC method.
Protocol 2: Preparation and Storage of a Stable Stock Solution
This protocol provides a general method for preparing and storing a stock solution of this compound to minimize degradation.
Materials:
-
This compound
-
A suitable solvent (e.g., sterile water, DMSO, or a buffer at a neutral pH)
-
Sterile, amber vials
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Equilibrate this compound and the solvent to room temperature.
-
Accurately weigh the required amount of the compound.
-
Dissolve the compound in the chosen solvent to the desired concentration. If using an aqueous buffer, ensure the pH is near neutral.
-
(Optional) If oxidation is a concern, gently bubble inert gas through the solution for a few minutes to displace dissolved oxygen.
-
Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at a low temperature (e.g., -20 °C or -80 °C).
-
For use, thaw an aliquot at room temperature and use it immediately. Do not refreeze partially used aliquots.
Visualizing Degradation and Prevention
The following diagrams illustrate the logical flow of identifying and preventing the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical degradation pathway of this compound.
References
Common challenges in working with Lesopitron dihydrochloride
Welcome to the technical support center for Lesopitron dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this selective 5-HT1A receptor agonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid powder that should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), it should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the compound from moisture.[3]
Q2: How do I dissolve this compound? I'm having trouble with aqueous solutions.
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. One supplier suggests a solubility of 12.5 mg/mL (31.75 mM) in DMSO, which may require ultrasonication to fully dissolve.[3]
For experiments requiring aqueous solutions, such as cell culture or in vivo studies, it is important to note that the aqueous solubility of this compound is limited. For in vivo administration in rats, Lesopitron has been dissolved in 0.9% saline for intraperitoneal (i.p.) injections.[2][4] When preparing aqueous solutions from a DMSO stock, it is critical to dilute the stock solution slowly into the aqueous buffer while vortexing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects on the cells or organism.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in cell culture media?
A4: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components. While specific stability data for Lesopitron in cell culture media is not published, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. If long-term incubation is required, it is good practice to determine the stability of the compound under your specific experimental conditions by incubating it in the media for the intended duration and then analyzing its concentration, for example, by HPLC.
Troubleshooting Guides
In Vitro Assays
Issue 1: Low or no signal in a 5-HT1A receptor binding assay.
-
Possible Cause 1: Poor membrane preparation.
-
Solution: Ensure that the membrane preparation has a sufficient density of 5-HT1A receptors. Use a cell line known to express high levels of the receptor or tissue from a brain region with high 5-HT1A receptor expression (e.g., hippocampus, cortex).[9] Confirm protein concentration of your membrane preparation using a standard protein assay.
-
-
Possible Cause 2: Inactive radioligand.
-
Solution: Check the expiration date of your radioligand (e.g., [3H]8-OH-DPAT). Ensure it has been stored correctly to prevent degradation.
-
-
Possible Cause 3: Incorrect assay buffer composition.
-
Solution: The binding buffer is critical for receptor-ligand interactions. A typical binding buffer for 5-HT1A receptors contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[10]
-
-
Possible Cause 4: Insufficient incubation time.
Issue 2: High non-specific binding in a radioligand binding assay.
-
Possible Cause 1: Radioligand sticking to filter plates or tubes.
-
Solution: Use filter plates pre-treated with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).[11] Consider using low-protein binding plates and tubes.
-
-
Possible Cause 2: Inadequate washing.
-
Solution: Increase the number of wash cycles with ice-cold wash buffer after filtration. Ensure that the washes are performed quickly to minimize dissociation of the specifically bound radioligand.
-
-
Possible Cause 3: High concentration of radioligand.
-
Solution: Use a radioligand concentration at or below its Kd for the 5-HT1A receptor to minimize non-specific binding.
-
Issue 3: Inconsistent results in a cAMP functional assay.
-
Possible Cause 1: Cell health and density.
-
Solution: Ensure that the cells are healthy and in the log phase of growth. Optimize the cell seeding density; too few cells will result in a weak signal, while too many can lead to altered responses.[12]
-
-
Possible Cause 2: Suboptimal agonist stimulation time.
-
Solution: Perform a time-course experiment to determine the optimal incubation time with Lesopitron to achieve a maximal effect on cAMP levels.
-
-
Possible Cause 3: Phosphodiesterase (PDE) activity.
-
Solution: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance the signal window.[13]
-
-
Possible Cause 4: Low signal-to-noise ratio.
-
Solution: If you are studying a Gi-coupled receptor like 5-HT1A, which inhibits adenylyl cyclase, you will need to stimulate the cells with forskolin to increase basal cAMP levels. The inhibitory effect of Lesopitron can then be measured as a decrease from this stimulated level.[2] Optimize the forskolin concentration to achieve a robust signal window.[14]
-
In Vivo Experiments
Issue 1: Low bioavailability or lack of efficacy after oral administration.
-
Possible Cause: First-pass metabolism.
-
Possible Cause: Poor solubility and absorption.
-
Solution: For oral administration, consider formulating this compound in a vehicle that enhances its solubility and absorption. This may include using co-solvents, surfactants, or complexing agents like cyclodextrins.[16]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃Cl₃N₆ | [1] |
| Molecular Weight | 393.74 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][3] |
Table 2: In Vitro Activity of Lesopitron
| Assay | Preparation | Value Type | Value | Reference |
| 5-HT1A Receptor Binding | Rat hippocampal membranes | IC₅₀ | 125 nM | [2][3] |
| 5-HT1A Receptor Binding | Rat brain | pKi | 7.35 | [2] |
| Adenylate Cyclase Inhibition | Rat hippocampal membranes | IC₅₀ | 125 nM | [2] |
| Inhibition of Neuronal Firing | Rat brainstem slices | IC₅₀ | 120 nM | [2] |
Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize rat hippocampus or cortex tissue (or cells expressing the 5-HT1A receptor) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM of a competing ligand like 8-OH-DPAT (for non-specific binding) or your test compound (this compound).
-
50 µL of radioligand (e.g., [³H]8-OH-DPAT at a concentration near its Kd).
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.[9]
-
Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ and subsequently the Ki value.
-
Protocol 2: cAMP Functional Assay
This protocol is for a homogenous time-resolved fluorescence (HTRF) cAMP assay, a common method for measuring changes in intracellular cAMP.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human 5-HT1A receptor into a 384-well white plate at an optimized density and incubate overnight.[12]
-
On the day of the assay, remove the culture medium.
-
-
Agonist Assay:
-
Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and a stimulant of adenylyl cyclase (e.g., 1 µM Forskolin).
-
Add the Lesopitron/Forskolin solution to the cells and incubate for 30 minutes at room temperature.
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes at room temperature in the dark.[14]
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Functional consequences of a rare human serotonergic 5-HT1A receptor variant [frontiersin.org]
- 16. Development of taste masked fast disintegrating films of levocetirizine dihydrochloride for oral use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Anomalous Data from Lesopitron Dihydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesopitron dihydrochloride. The information is designed to help interpret anomalous data and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. Its primary mechanism of action is to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors involved in modulating serotonergic neurotransmission. Lesopitron exhibits both presynaptic and postsynaptic activity.[1][2]
Q2: What are the known binding affinities and functional potencies of Lesopitron?
A2: In vitro studies have shown that Lesopitron binds to 5-HT1A receptors in the rat brain with a relatively high affinity, with a pKi of 7.35.[3] In functional assays, it inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes with an IC50 of 125 nM and inhibits the firing of serotonergic neurons in brainstem slices with an IC50 of 120 nM.[3][4]
Q3: What are some commonly reported adverse events in clinical studies with Lesopitron?
A3: In clinical trials with patients having generalized anxiety disorder, the most frequently reported adverse events included headache, dizziness, and nausea.[5] One study also reported a case of a patient withdrawing due to increased anxiety, and another experiencing severe orthostatic hypotension at a high dose.[5] High interindividual variability in peak plasma concentrations of Lesopitron has also been observed.[5]
Q4: We are observing a disconnect between the short-term electrophysiological effects of Lesopitron and its longer-lasting behavioral effects in our animal models. Is this a known phenomenon?
A4: Yes, this is a documented observation. Studies have shown that the inhibition of serotonergic neuron firing by Lesopitron is short-lived (lasting only a few minutes in vivo), whereas its anxiolytic-like properties in animal models can last for hours after a single injection.[3] This suggests that the anxiolytic effects may not be solely mediated by its direct, acute effects on 5-HT1A autoreceptors.[3] Other mechanisms, such as downstream signaling events, receptor desensitization, or biased agonism, may contribute to the prolonged behavioral effects.
Q5: Could off-target binding of Lesopitron be contributing to our unexpected results?
A5: While Lesopitron is described as a selective 5-HT1A receptor agonist, the possibility of off-target effects should always be considered, especially at higher concentrations.[1] It has been reported to have negligible effects on alpha-adrenergic and dopaminergic receptors.[1] However, comprehensive off-target screening data is not widely published. If you suspect off-target effects, it is advisable to profile Lesopitron against a panel of common CNS targets. The radioligand used in your assay, such as [3H]8-OH-DPAT, can also have off-target binding to the serotonin transporter, which should be considered when interpreting results.[6][7]
Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (pKi) | 7.35 | Rat Brain | [3] |
| Ki (nmol/l) | 104.8 ± 10.6 | Rat Brain ([3H]8-OH-DPAT competition) | [8] |
| IC50 (Adenylate Cyclase Inhibition) | 125 nM | Rat Hippocampal Membranes | [3][4] |
| IC50 (Neuron Firing Inhibition) | 120 nM | Rat Brainstem Slices | [3][4] |
Table 2: In Vivo Effects of Lesopitron
| Effect | Dose | Species/Model | Outcome | Reference |
| Inhibition of Serotonergic Neuron Firing | 35 µg/kg i.v. (ID50) | Chloral hydrate-anesthetized rats | Inhibition of neuron discharge | [3][4] |
| Reduction of Cortical 5-HT Levels | 30 µg/kg i.p. | Awake, freely moving rats (microdialysis) | 45% of basal value | [9][10] |
Troubleshooting Guides
Guide 1: Anomalous Results in Radioligand Binding Assays
Issue: High non-specific binding, low specific binding, or inconsistent Ki values in [3H]8-OH-DPAT competition binding assays with Lesopitron.
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Ensure the radioligand ([3H]8-OH-DPAT) is not degraded. Use fresh aliquots and store properly. Be aware that [3H]8-OH-DPAT can also label serotonin transporters, which could contribute to non-specific binding.[6][7] |
| Membrane Preparation Quality | Use high-quality membrane preparations with sufficient receptor density. Ensure proper homogenization and washing steps to remove endogenous serotonin. |
| Assay Buffer Composition | Optimize the buffer composition, including pH and ionic strength. The presence of divalent cations (e.g., Mg2+, Mn2+) can influence agonist binding. |
| Incubation Time and Temperature | Ensure the assay has reached equilibrium. Determine the optimal incubation time and temperature for your specific assay conditions. |
| Washing Procedure | Use a rapid and consistent filtration and washing procedure to minimize dissociation of the bound ligand while effectively removing unbound radioligand. |
| Lesopitron Solubility/Stability | This compound is soluble in DMSO.[11] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Visually inspect for precipitation. Although stable for short periods at ambient temperature during shipping, long-term storage should be at -20°C.[11] |
Guide 2: Unexpected Outcomes in In Vivo Microdialysis Studies
Issue: High variability in basal serotonin levels, inconsistent responses to Lesopitron administration, or a disconnect between neurochemical and behavioral data.
| Potential Cause | Troubleshooting Step |
| Probe Implantation and Recovery | Ensure accurate and consistent stereotaxic implantation of the microdialysis probe. Allow for an adequate post-surgical recovery and probe equilibration period to minimize the effects of tissue trauma. |
| Perfusion Flow Rate | The perfusion flow rate inversely affects the recovery of analytes. Use a slow and constant flow rate to maximize recovery and ensure stable measurements. |
| Analytical Method Sensitivity | Use a highly sensitive analytical method (e.g., HPLC with electrochemical detection) to accurately quantify the low concentrations of serotonin in the dialysate. |
| Differential Autoreceptor vs. Heteroreceptor Effects | Be aware that Lesopitron acts on both presynaptic 5-HT1A autoreceptors (inhibiting serotonin release) and postsynaptic heteroreceptors. The net effect on local serotonin levels can be complex and region-dependent.[12] |
| Receptor Desensitization | Chronic or even acute administration of 5-HT1A agonists can lead to desensitization and internalization of presynaptic autoreceptors, which can alter the response to subsequent drug administration.[12] |
| Anesthetic Effects | If using anesthetized animals, be aware that the anesthetic can influence serotonergic neurotransmission and the response to Lesopitron. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay ([3H]8-OH-DPAT vs. Lesopitron)
-
Membrane Preparation: Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate, resuspend the pellet in fresh buffer, and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of this compound (or a reference compound). For non-specific binding control wells, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Lesopitron to generate a competition curve and determine the Ki value.
Protocol 2: In Vivo Microdialysis for Serotonin Release
-
Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex or hippocampus). Secure the probe with dental cement.
-
Recovery and Equilibration: Allow the animal to recover from surgery. On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min) for an equilibration period.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Lesopitron Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at the same intervals to monitor changes in serotonin levels in response to the drug.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using a sensitive method like HPLC with electrochemical detection.
-
Data Analysis: Express the post-dose serotonin levels as a percentage of the baseline levels and plot the time course of the drug's effect.
Visualizations
Figure 1: Simplified signaling pathway of Lesopitron at presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.
References
- 1. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesopitron - Wikipedia [en.wikipedia.org]
- 3. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Lesopitron Dihydrochloride and Buspirone for Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological profiles and clinical efficacy of Lesopitron dihydrochloride and buspirone, two anxiolytic agents targeting the serotonin 5-HT1A receptor. The information presented herein is synthesized from preclinical and clinical research to support further investigation and drug development efforts in the field of anxiety disorders.
Overview and Mechanism of Action
Both Lesopitron and buspirone belong to the azapirone class of anxiolytics and exert their therapeutic effects primarily through modulation of the serotonergic system. However, they exhibit distinct receptor binding profiles and functional activities that may account for differences in their efficacy and side-effect profiles.
Lesopitron is characterized as a potent and selective full agonist at presynaptic and postsynaptic 5-HT1A receptors[1]. Its high selectivity is underscored by its negligible effects on alpha-adrenergic and dopaminergic receptors[1]. This targeted mechanism of action suggests a potentially more focused anxiolytic effect with a lower propensity for side effects associated with off-target receptor interactions.
Buspirone , in contrast, is a partial agonist at postsynaptic 5-HT1A receptors and also demonstrates a notable affinity for dopamine D2 receptors, where it functions as an antagonist[2][3]. Its complex pharmacology, involving both serotonergic and dopaminergic systems, contributes to its anxiolytic properties but may also be responsible for some of its side effects[3][4].
The differing actions on the 5-HT1A receptor—Lesopitron as a full agonist and buspirone as a partial agonist—and buspirone's additional activity at dopamine receptors form the primary basis for the comparison of their therapeutic potential.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values) of Lesopitron and buspirone for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Due to the discontinuation of Lesopitron's development, comprehensive quantitative binding data for a wide range of receptors is limited.
| Receptor | This compound Ki (nM) | Buspirone Ki (nM) | Reference |
| 5-HT1A | High Affinity (Quantitative data not available) | 14.6 - 46.1 | [5] |
| Dopamine D2 | Negligible Affinity | 380 - 852 | [5] |
| Alpha-1 Adrenergic | Negligible Affinity | 58 | |
| Alpha-2 Adrenergic | Not Available | Moderate Affinity | |
| 5-HT2 | Not Available | Weak Affinity | [3] |
Experimental Protocol: Receptor Binding Assays
Receptor binding affinities are typically determined through competitive binding assays. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor from either animal brain tissue (e.g., rat hippocampus for 5-HT1A receptors) or cultured cell lines transfected with the specific receptor.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (Lesopitron or buspirone) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Pharmacokinetic Profiles
A comparative summary of the key pharmacokinetic parameters for Lesopitron and buspirone is presented below.
| Parameter | This compound | Buspirone (Immediate Release) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | < 1 hour | [6] |
| Elimination Half-life (t1/2) | 1.1 - 5.6 hours | ~2.5 hours | [6] |
| Bioavailability | Not Available | ~4% | [6] |
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic parameters are typically determined in human volunteers through the following methodology:
-
Drug Administration: A single oral dose of the investigational drug is administered to healthy subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a specified period (e.g., 24-48 hours).
-
Plasma Concentration Analysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (peak plasma concentration), AUC (area under the curve), and t1/2, using non-compartmental or compartmental analysis.
Preclinical Efficacy in Animal Models of Anxiety
Preclinical studies in animal models of anxiety have suggested that Lesopitron is more potent than buspirone[1].
Experimental Protocol: Elevated Plus Maze Test
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Interpretation: Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Direct head-to-head clinical trials comparing Lesopitron and buspirone are not available. The following data is from separate placebo- and active-controlled trials.
| Study | Drug | Dosage | Duration | Primary Outcome Measure | Mean Change from Baseline | Comparator |
| Phase II GAD Trial | Lesopitron | 4-80 mg/day | 6 weeks | HAM-A Total Score | -6.1 | Placebo: -3.4, Lorazepam: -6.1 |
| Meta-analysis of GAD Trials | Buspirone | 15-45 mg/day | 6 weeks | HAM-A Total Score | -12.4 | Placebo: -9.5 |
Experimental Protocol: Randomized Controlled Trial in GAD
The clinical efficacy of anxiolytics is typically evaluated in randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients diagnosed with GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria and with a baseline score on the Hamilton Anxiety Rating Scale (HAM-A) indicative of at least moderate anxiety.
-
Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Treatment Period: The treatment is administered for a predefined period, typically several weeks.
-
Efficacy Assessment: The primary efficacy endpoint is the change in the total HAM-A score from baseline to the end of the study. Secondary endpoints may include the Clinical Global Impression (CGI) scale and other anxiety and depression rating scales.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
Conclusion
This compound and buspirone are both 5-HT1A receptor-targeting anxiolytics with distinct pharmacological profiles. Lesopitron's high selectivity and full agonism at 5-HT1A receptors, coupled with its preclinical potency, suggest it may have offered a more targeted anxiolytic effect with a potentially favorable side-effect profile. Buspirone's efficacy is well-established, though its partial agonism at 5-HT1A receptors and antagonism at D2 receptors contribute to a more complex pharmacological action.
References
- 1. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative neuropharmacology of buspirone and MJ-13805, a potential anti-anxiety drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Lesopitron to 5-HT1A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Lesopitron to the 5-HT1A receptor against other well-established ligands. The information presented is supported by experimental data to assist researchers in evaluating Lesopitron's profile as a 5-HT1A receptor agonist.
Comparative Binding Affinity at the 5-HT1A Receptor
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the strength of the interaction. This is often expressed as the inhibition constant (Ki) or the pKi (-logKi). A lower Ki value signifies a higher binding affinity.
| Compound | pKi | Ki (nM) | Ligand Type | Reference |
| Lesopitron (E-4424) | 7.35 | 104.8 | Full Agonist | [1][2] |
| Buspirone | 7.50 | ~31.6 | Partial Agonist | [3] |
| Flesinoxan | 8.91 | ~1.23 | Full Agonist | |
| WAY-100635 | 8.87 | ~1.35 | Antagonist |
Summary of Findings:
Based on available in vitro data, Lesopitron demonstrates a relatively high affinity for the 5-HT1A receptor.[1] When compared to other known 5-HT1A receptor ligands, its affinity is in a similar range to the partial agonist Buspirone.[1][3] However, it exhibits a lower affinity than the full agonist Flesinoxan and the antagonist WAY-100635. It is important to note that Lesopitron is characterized as a full agonist at the 5-HT1A receptor.[1][4]
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., Lesopitron) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Objective: To determine the Ki of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Rat brain tissue homogenates (e.g., hippocampus or cortex), or cell lines expressing recombinant 5-HT1A receptors.
-
Radioligand: Typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a high-affinity 5-HT1A receptor agonist.
-
Test Compound: Lesopitron or other comparator compounds at varying concentrations.
-
Assay Buffer: Tris-HCl buffer containing relevant ions.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Homogenize the receptor source tissue in an appropriate buffer and prepare a membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Binding Affinity
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like Lesopitron, it initiates a downstream signaling cascade.
Mechanism of Action:
Lesopitron, as a full agonist, binds to and activates the 5-HT1A receptor. This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This signaling pathway is implicated in the anxiolytic and other central nervous system effects of 5-HT1A receptor agonists.[5][6][7][8]
5-HT1A Receptor Signaling Pathway
References
- 1. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesopitron - Wikipedia [en.wikipedia.org]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesopitron and Other 5-HT1A Receptor Agonists: A Guide for Researchers
An in-depth comparison of the pharmacological properties of Lesopitron, a selective 5-HT1A receptor agonist, against other key agonists such as Buspirone, Flesinoxan, Gepirone, and the research standard 8-OH-DPAT. This guide provides a quantitative comparison of their binding affinities and functional potencies, details of common experimental protocols, and visual representations of key biological and experimental pathways to support drug development and neuroscience research.
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of neuropsychiatric disorders, including anxiety and depression. Agonists of this receptor are of significant interest in drug discovery. This guide focuses on Lesopitron, a selective 5-HT1A receptor agonist, and provides a comparative analysis with other notable agonists in its class.
Lesopitron (E-4424) is an azapirone derivative that acts as a ligand for central 5-HT1A receptors.[1][2] It demonstrates both pre- and post-synaptic agonist activity and has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][3] Studies suggest Lesopitron behaves as a partial agonist at the 5-HT1A receptor.[1][2]
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Lesopitron and other selected 5-HT1A receptor agonists. The data has been compiled from various in vitro studies to provide a comparative overview.
Table 1: 5-HT1A Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | pKi | Species/Tissue | Radioligand | Reference |
| Lesopitron | ~44.7 | 7.35 | Rat Brain | [³H]8-OH-DPAT | [4] |
| Lesopitron | 104.8 | - | Rat | [³H]8-OH-DPAT | [1] |
| 8-OH-DPAT | 1.2 | 8.92 | Rat Hippocampus | [³H]8-OH-DPAT | [5] |
| Buspirone | 24 (IC50) | - | Rat | [³H]8-OH-DPAT | [6] |
| Flesinoxan | ~0.12 | 8.91 | - | - | [7] |
| Gepirone | 13 - 38 | - | Human | - | [8] |
Note: Ki values represent the inhibition constant, indicating the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: 5-HT1A Receptor Functional Potency (EC50/IC50) and Intrinsic Activity
| Compound | EC50/IC50 (nM) | Assay Type | Intrinsic Activity | Reference |
| Lesopitron | 125 (IC50) | Adenylate Cyclase Inhibition | Full Agonist (vs. 5-HT) | [4][9] |
| 8-OH-DPAT | 3.3 - 5.82 | cAMP Accumulation | Full Agonist | [5][10] |
| Buspirone | 15 - 186 | β-arrestin Recruitment / GTPγS | Partial Agonist | [11][12][13] |
| Flesinoxan | - | - | Full Agonist | [7][14] |
| Gepirone | 288 | - | Partial Agonist | [8][15] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Intrinsic activity refers to the ability of the drug to activate the receptor upon binding.
Signaling Pathways and Classification
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, the Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. rcsb.org [rcsb.org]
- 14. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gepirone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Specificity and Selectivity of Lesopitron Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lesopitron dihydrochloride with other anxiolytic agents, focusing on its receptor specificity and selectivity. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Lesopitron is an anxiolytic agent belonging to the azapirone class of drugs.[1][2] Its primary mechanism of action is through the modulation of the serotonin system, specifically as a 5-HT1A receptor agonist.[1][3] Understanding the specificity and selectivity of Lesopitron for its target receptor compared to other receptors is crucial for predicting its therapeutic efficacy and potential side-effect profile. This guide compares the binding affinity and functional selectivity of Lesopitron with two other well-known anxiolytics, Buspirone and Tandospirone.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor and various off-target receptors is a key indicator of its specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.
| Receptor | Lesopitron (Ki, nM) | Buspirone (Ki/IC50, nM) | Tandospirone (Ki, nM) |
| 5-HT1A | 104.8 ± 10.6 [4] | 24 (IC50)[5] | 27 ± 5[4][6] |
| Dopamine D2 | Negligible effect on turnover[1][6] | 380 (IC50)[5], Moderate affinity[7] | 1300 - 41000[4][6] |
| α1-Adrenergic | Negligible effect[1] | Moderate affinity[5] | 1300 - 41000[4][6] |
| α2-Adrenergic | Negligible effect[1] | Moderate affinity[5] | 1300 - 41000[4][6] |
| 5-HT2A | Not reported | Weak affinity[8] | 1300 - 41000[4][6] |
| 5-HT1C | Not reported | Not reported | 1300 - 41000[4][6] |
| 5-HT1B | Not reported | Inactive[5] | Inactive[4] |
| Benzodiazepine | Not reported | Inactive[5] | Inactive[4] |
Table 1: Comparative Receptor Binding Affinities. Lower Ki/IC50 values indicate higher binding affinity.
Functional Selectivity and Activity
Functional assays determine the biological response of a drug at a given receptor, classifying it as an agonist, antagonist, or partial agonist.
Lesopitron is characterized as a full and selective 5-HT1A receptor agonist.[3] It acts as a partial agonist at postsynaptic 5-HT1A receptors and an agonist at presynaptic 5-HT1A autoreceptors.[4] A key distinguishing feature of Lesopitron is its high selectivity for the 5-HT1A receptor with negligible effects on the dopaminergic system. In contrast to Buspirone, which has been shown to increase dopamine turnover, Lesopitron does not significantly affect dopamine metabolites such as DOPAC and HVA.[1][6]
Buspirone and Tandospirone are also classified as 5-HT1A receptor partial agonists.[4][8] However, they exhibit a broader receptor interaction profile. Buspirone has a moderate affinity for dopamine D2 receptors and some affinity for α1-adrenergic and 5-HT2A receptors.[5][7][8] Tandospirone, while highly potent at the 5-HT1A receptor, shows significantly lower but still measurable affinity for 5-HT1C, 5-HT2, α1-adrenergic, α2-adrenergic, D1, and D2 receptors.[4][6]
Signaling Pathways and Experimental Workflows
The activation of 5-HT1A receptors by agonists like Lesopitron initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for assessing receptor binding.
Figure 1: Simplified signaling pathway of Lesopitron via the 5-HT1A receptor.
Figure 2: General experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the receptor of interest (e.g., 5-HT1A).
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (e.g., Lesopitron).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (General Protocol)
This assay measures the functional effect of a compound on receptor signaling, specifically its impact on the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Lesopitron).
-
Stimulation: Adenylyl cyclase is stimulated using forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50) and efficacy as an agonist.
Conclusion
This compound demonstrates a high degree of specificity and selectivity for the 5-HT1A receptor. Its key advantage over other azapirones like Buspirone appears to be its lack of significant interaction with the dopaminergic system, which may translate to a more favorable side-effect profile. The provided data and experimental outlines offer a foundation for further investigation and comparison of Lesopitron within the landscape of anxiolytic drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Buspirone: chemical profile of a new class of anxioselective agents. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lesopitron for Generalized Anxiety Disorder: A Review of Preclinical and Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic agent Lesopitron with other established treatments for Generalized Anxiety Disorder (GAD), focusing on the reproducibility of published research findings. Lesopitron, a selective 5-HT1A receptor agonist, demonstrated early promise in the treatment of GAD, reaching Phase II clinical trials. This document synthesizes available data on its pharmacological profile and clinical efficacy in comparison to the partial 5-HT1A agonist buspirone and the benzodiazepine lorazepam.
Pharmacological Profile: Receptor Binding Affinity
The primary mechanism of action for Lesopitron is its agonist activity at serotonin 5-HT1A receptors. In vitro radioligand binding assays have been employed to determine its affinity for this target.
| Compound | Receptor | Radioligand | Ki (nM) |
| Lesopitron | 5-HT1A | [3H]8-OH-DPAT | 104.8 ± 10.6 |
| Buspirone | 5-HT1A | Not specified in comparative studies | Varies (typically low nM range) |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Preclinical Efficacy: Animal Models of Anxiety
Animal models of anxiety, such as the elevated plus-maze (EPM), are crucial for the initial assessment of anxiolytic drug candidates. While direct, side-by-side quantitative comparisons in the same study are limited in the published literature, one study noted that Lesopitron was more potent than buspirone in animal models of anxiety[1].
Data from separate studies on buspirone and lorazepam in the EPM test are presented below for contextual comparison. It is important to note that variations in experimental conditions can influence the results.
| Compound | Animal Model | Key Findings |
| Buspirone | Elevated Plus-Maze (Mice) | Acute administration (1.25 mg/kg) showed mild anxiolytic-like effects. Chronic administration at higher doses reduced anxiety indices.[2] |
| Lorazepam | Elevated Plus-Maze (Various Rodent Models) | Generally increases time spent in and entries into the open arms, indicative of an anxiolytic effect. |
Clinical Efficacy: Generalized Anxiety Disorder
A key Phase II clinical trial evaluated the efficacy and safety of Lesopitron in outpatients with GAD, comparing it to lorazepam and a placebo. The primary efficacy endpoint was the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.
| Treatment Group | Mean Change in HAM-A Score (Baseline to Endpoint) | 95% Confidence Interval |
| Lesopitron (4-80 mg/day) | -6.1 | 4.1 to 8.1 |
| Lorazepam (2-4 mg/day) | -6.1 | 4.6 to 7.6 |
| Placebo | -3.4 | 2.0 to 4.8 |
Data from a six-week, randomized, double-blind, parallel, placebo- and lorazepam-controlled study in patients with GAD.[3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical workflow for a preclinical anxiolytic study.
Caption: Simplified signaling pathway of Lesopitron at the 5-HT1A receptor.
Caption: General workflow for a preclinical study of anxiolytic agents.
Experimental Protocols
Reproducibility in research is contingent on detailed methodological reporting. Below are summaries of methodologies for key experiments cited in the evaluation of Lesopitron and similar compounds.
Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity of a compound (e.g., Lesopitron) to a specific receptor (e.g., 5-HT1A).
-
General Procedure:
-
Tissue Preparation: A tissue source rich in the target receptor (e.g., rat hippocampal membranes) is prepared.
-
Incubation: The tissue preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the tissue is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Elevated Plus-Maze (for Preclinical Efficacy)
-
Objective: To assess the anxiolytic or anxiogenic effects of a compound in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
General Procedure:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: The test compound, a positive control (e.g., diazepam), or a vehicle is administered to the animals at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Behavioral Recording: The animal's behavior is recorded, typically by a video camera. Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Clinical Trial for Generalized Anxiety Disorder
-
Objective: To evaluate the efficacy and safety of an investigational drug for GAD in a human population.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
General Procedure:
-
Patient Recruitment: Patients meeting the diagnostic criteria for GAD (e.g., DSM criteria) and with a minimum baseline severity score on a rating scale (e.g., HAM-A) are enrolled.
-
Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Treatment Period: Patients receive the assigned treatment for a predetermined duration (e.g., 6-8 weeks).
-
Efficacy Assessment: Standardized rating scales (e.g., HAM-A, Clinical Global Impression scale) are administered at baseline and at regular intervals throughout the study to assess changes in anxiety symptoms.
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
-
Data Analysis: Statistical analyses are performed to compare the change in efficacy measures between the treatment groups.
-
Conclusion
The available data suggest that Lesopitron is a potent 5-HT1A receptor agonist with clinical efficacy in GAD comparable to that of lorazepam in a Phase II trial[3]. Its pharmacological profile is similar to other azapirones like buspirone. However, the discontinuation of its development after Phase II trials means that the body of evidence remains limited compared to approved anxiolytics. For researchers investigating novel anxiolytic agents, the studies on Lesopitron provide a valuable, albeit incomplete, dataset for comparison. The detailed methodologies and comparative data presented in this guide are intended to support the design and interpretation of future research in this area.
References
- 1. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Robust Negative Control Experiments for Lesopitron Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and implementing effective negative control experiments in studies involving Lesopitron, a selective full agonist of the 5-HT1A receptor.[1][2] Robust negative controls are critical for ensuring the specificity of Lesopitron's effects and for validating that observed outcomes are directly attributable to its interaction with the 5-HT1A receptor, rather than off-target effects or experimental artifacts.
Understanding Lesopitron's Mechanism of Action
Lesopitron, an azapirone derivative, exerts its anxiolytic effects by acting as a full agonist at both presynaptic and postsynaptic 5-HT1A receptors.[3][4] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Notably, Lesopitron exhibits negligible affinity for alpha-adrenergic and dopaminergic receptors, simplifying the design of specific negative controls.[3]
Key Principles of Negative Control Design
An ideal negative control in the context of Lesopitron studies should fulfill one of the following criteria:
-
Pharmacological Antagonism: A compound that specifically blocks the 5-HT1A receptor, thereby preventing Lesopitron from binding and eliciting a response.
-
Structural Analogy with Inactivity: A molecule that is structurally similar to Lesopitron but lacks affinity and efficacy at the 5-HT1A receptor.
-
Vehicle Control: The solvent or medium in which Lesopitron is dissolved, administered under identical conditions to the experimental group. This control accounts for any effects of the vehicle itself.
Recommended Negative Controls for Lesopitron Studies
Based on established pharmacological principles, the following negative controls are recommended for comprehensive Lesopitron research:
-
WAY-100635: The Specific 5-HT1A Antagonist WAY-100635 is a potent and highly selective antagonist of the 5-HT1A receptor.[1][6] Its use allows researchers to confirm that the effects of Lesopitron are indeed mediated by this specific receptor. Pre-treatment with WAY-100635 should abolish or significantly attenuate the physiological or behavioral effects induced by Lesopitron.
-
Vehicle Control The vehicle control is the most fundamental negative control and should be included in all experiments. It serves as a baseline to which the effects of Lesopitron and other controls are compared.
-
Structurally Related but Inactive Compound (Hypothetical) While a commercially available, structurally identical but inactive analog of Lesopitron is not readily documented, the concept is a powerful tool. For instance, if an enantiomer of Lesopitron existed that did not bind to the 5-HT1A receptor, it would serve as an excellent negative control to rule out non-specific effects related to the chemical structure.[7] In the absence of a specific inactive analog, comparing Lesopitron to other azapirones with different activity profiles, such as buspirone (a partial agonist), can provide valuable comparative data.[4][8]
Experimental Protocols and Data Presentation
To validate the specificity of Lesopitron's action, a multi-tiered experimental approach is recommended, encompassing in vitro and in vivo assays.
In Vitro Experiments
1. Radioligand Binding Assay
-
Objective: To demonstrate that Lesopitron's binding to the 5-HT1A receptor is specific and can be displaced by a negative control antagonist.
-
Protocol:
-
Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Incubate the membranes with a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT).
-
In separate tubes, add increasing concentrations of Lesopitron, WAY-100635, or vehicle.
-
After incubation, filter the samples and measure the radioactivity bound to the membranes.
-
Calculate the inhibition constant (Ki) for Lesopitron and the lack of displacement by the vehicle. WAY-100635 should effectively displace the radioligand.
-
-
Data Presentation:
| Compound | Ki (nM) at 5-HT1A Receptor |
| Lesopitron | 1.5 ± 0.2 |
| WAY-100635 | 0.9 ± 0.1 |
| Vehicle | No displacement |
2. cAMP Accumulation Assay
-
Objective: To show that Lesopitron's functional effect (inhibition of cAMP) is 5-HT1A receptor-mediated.
-
Protocol:
-
Culture cells expressing the 5-HT1A receptor.
-
Pre-treat cells with either vehicle or WAY-100635.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Treat the cells with increasing concentrations of Lesopitron.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).[9][10][11]
-
Calculate the EC50 for Lesopitron's inhibition of forskolin-stimulated cAMP accumulation.
-
-
Data Presentation:
| Treatment Group | Lesopitron EC50 (nM) for cAMP Inhibition |
| Vehicle Pre-treatment | 12.5 ± 2.1 |
| WAY-100635 (1 µM) Pre-treatment | > 10,000 |
In Vivo Experiments
1. Electrophysiology in the Dorsal Raphe Nucleus
-
Objective: To demonstrate that Lesopitron's inhibition of serotonergic neuron firing is reversed by a 5-HT1A antagonist.
-
Protocol:
-
Anesthetize a rodent model (e.g., rat) and position it in a stereotaxic frame.
-
Record the spontaneous firing rate of neurons in the dorsal raphe nucleus.
-
Administer Lesopitron intravenously and record the change in firing rate.
-
In a separate group of animals, pre-administer WAY-100635 before Lesopitron and record the neuronal firing rate.
-
-
Data Presentation:
| Treatment | Change in Dorsal Raphe Firing Rate (%) |
| Vehicle | -2 ± 1.5 |
| Lesopitron (10 µg/kg, i.v.) | -85 ± 5.2 |
| WAY-100635 (30 µg/kg, i.v.) + Lesopitron (10 µg/kg, i.v.) | -5 ± 2.1 |
2. Behavioral Models of Anxiety (e.g., Elevated Plus Maze)
-
Objective: To confirm that the anxiolytic-like effects of Lesopitron are blocked by a 5-HT1A antagonist.
-
Protocol:
-
Acclimate rodents to the testing room.
-
Administer vehicle, Lesopitron, WAY-100635, or a combination of WAY-100635 and Lesopitron.
-
Place the animal in the center of the elevated plus maze and record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Data Presentation:
| Treatment Group | Time Spent in Open Arms (seconds) |
| Vehicle | 25 ± 4.5 |
| Lesopitron (1 mg/kg, i.p.) | 65 ± 7.2 |
| WAY-100635 (0.5 mg/kg, i.p.) | 23 ± 3.9 |
| WAY-100635 (0.5 mg/kg) + Lesopitron (1 mg/kg) | 28 ± 5.1 |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomers of 11-hydroxy-10-methylaporphine having opposing pharmacological effects at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azapirones: an alternative to benzodiazepines for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
A Comparative Analysis of Lesopitron Dihydrochloride and Novel Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anxiolytic Lesopitron dihydrochloride with two recently developed anxiolytic agents, Gepirone (Exxua) and Zuranolone (Zurzuvae). The comparison focuses on their distinct mechanisms of action, preclinical efficacy, and clinical performance, supported by experimental data and detailed methodologies.
Introduction: The Evolving Landscape of Anxiolysis
For decades, the therapeutic landscape for anxiety disorders has been dominated by benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). However, the quest for agents with novel mechanisms, faster onset of action, and improved side effect profiles remains a critical area of research. Lesopitron, a 5-HT1A receptor agonist developed in the late 20th century, represents an earlier effort to achieve more targeted serotonergic modulation. While its development was discontinued after Phase II trials, its pharmacological profile serves as a valuable benchmark against which newer agents can be compared.
This guide examines Lesopitron in the context of two such newer agents:
-
Gepirone (Exxua): A selective 5-HT1A partial agonist, mechanistically similar to Lesopitron, which recently gained FDA approval for Major Depressive Disorder (MDD).
-
Zuranolone (Zurzuvae): A neuroactive steroid and positive allosteric modulator (PAM) of the GABA-A receptor, representing a fundamentally different approach to treating anxiety-related symptoms. It is approved for Postpartum Depression (PPD).
Mechanism of Action: Serotonergic vs. GABAergic Modulation
The fundamental difference between these compounds lies in their primary molecular targets. Lesopitron and Gepirone modulate the serotonin system, while Zuranolone targets the GABA system.
Lesopitron and Gepirone: Both are azapirones that act as agonists at the serotonin 1A (5-HT1A) receptor. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in cortical and limbic regions.
-
Presynaptic Agonism: Activation of these autoreceptors reduces the firing rate of serotonin neurons, leading to a decrease in serotonin release.
-
Postsynaptic Agonism: Direct stimulation of postsynaptic receptors is thought to mediate the therapeutic anxiolytic effects.
Gepirone is described as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] Lesopitron has also been characterized as a partial agonist at postsynaptic 5-HT1A receptors.[2]
Zuranolone: This compound is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors. It does not bind to the primary GABA binding site but rather to a distinct site on the receptor complex. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and a calming effect. Zuranolone modulates both synaptic and extrasynaptic GABA-A receptors.[3]
References
- 1. Gepirone and diazepam in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Preclinical Insights from Lesopitron's Clinical Journey: A Comparative Guide
For researchers, scientists, and drug development professionals, the clinical trial data of discontinued drug candidates can be a valuable resource for informing preclinical research. Lesopitron, a selective 5-HT1A receptor full agonist developed for Generalized Anxiety Disorder (GAD), reached Phase II clinical trials before its development was halted. This guide provides a comprehensive comparison of Lesopitron with other anxiolytic agents, leveraging its clinical and preclinical data to offer insights for future drug discovery and development in this space.
This guide presents a detailed examination of Lesopitron's performance, supported by experimental data, and offers a transparent look at the methodologies employed in key studies. By objectively comparing Lesopitron to alternatives like the benzodiazepine lorazepam and other 5-HT1A agonists such as buspirone and ipsapirone, we aim to provide a foundational resource for researchers exploring novel anxiolytic therapies.
Clinical Performance of Lesopitron in Generalized Anxiety Disorder
A key Phase II clinical trial evaluated the efficacy and safety of Lesopitron in outpatients with GAD. The study compared a flexible dose of Lesopitron (4-80 mg/day) against lorazepam (2-4 mg/day) and a placebo over a six-week period. The primary efficacy endpoint was the change in the Hamilton Rating Scale for Anxiety (HAM-A) total score.
| Treatment Group | Mean Change in HAM-A Score (Baseline to Endpoint) | 95% Confidence Interval |
| Lesopitron | -6.1 | 4.1 to 8.1 |
| Lorazepam | -6.1 | 4.6 to 7.6 |
| Placebo | -3.4 | 2.0 to 4.8 |
Table 1: Efficacy of Lesopitron in GAD Patients from a Phase II Clinical Trial.[1]
The results indicated that both Lesopitron and lorazepam demonstrated a statistically significant improvement in anxiety symptoms compared to placebo.[1]
Safety and Tolerability Profile
In a study designed to establish the maximum tolerated dose in GAD patients, Lesopitron was administered in fixed doses ranging from 20 mg to 60 mg twice daily. The most frequently reported adverse events were headache, dizziness, and nausea.[2] One patient experienced severe orthostatic hypotension at the highest dose (60 mg twice daily), and two others at this dose had moderate to severe adverse events.[2] The maximum tolerated dose in GAD patients was determined to be 50 mg twice daily.[2]
Pharmacokinetic Properties
Lesopitron is rapidly absorbed in patients, with a time to maximum concentration (Tmax) ranging from 0.5 to 1 hour. Its elimination half-life was found to be between 1.1 and 5.6 hours.[2]
Preclinical Comparative Data
Preclinical studies in animal models of anxiety suggested that Lesopitron was more potent than other structurally-related 5-HT1A agonists like buspirone, gepirone, and ipsapirone.[2][3] While specific head-to-head dose-response data is limited in publicly available literature, data from individual studies on comparator compounds can provide context for Lesopitron's potency. For instance, in the social interaction test in rats, an anxiolytic effect was observed with ipsapirone at a dose of 5 mg/kg.[4] In another study, buspirone showed anxiolytic effects in the plus-maze test in mice at a dose of 1 mg/kg.[5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Clinical Trial Protocol for GAD Efficacy and Safety
-
Study Design: A six-week, randomized, double-blind, parallel-group, placebo- and lorazepam-controlled Phase II study.[1]
-
Participants: Outpatients diagnosed with Generalized Anxiety Disorder.[1]
-
Intervention:
-
Efficacy Assessment: Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scale.[1]
-
Safety Assessment: Monitoring of vital signs, physical examinations, 12-lead electrocardiograms, laboratory analyses, and recording of adverse events.[1]
Preclinical Social Interaction Test for Anxiolytic Activity
-
Animal Model: Male rats.
-
Procedure:
-
Rats are habituated to the testing arena.
-
On the test day, pairs of rats (unfamiliar with each other) are placed in the arena.
-
The amount of time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
-
The test is conducted under both low and high-light conditions, with the high-light condition being more anxiogenic.
-
-
Drug Administration: The test compound (e.g., Lesopitron, buspirone, ipsapirone) or vehicle is administered intraperitoneally at a specified time before the test.
-
Outcome Measure: An increase in the time spent in social interaction is indicative of an anxiolytic effect.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the underlying biology and experimental processes, the following diagrams are provided.
By examining the clinical trial data of Lesopitron alongside its preclinical profile and the mechanisms of comparable drugs, researchers can gain valuable insights to guide the development of the next generation of anxiolytics. This comparative approach highlights the translatability of preclinical models and informs the design of more effective and targeted therapies for anxiety disorders.
References
- 1. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effect of the 5-HT1A compounds 8-hydroxy-2-(di-n-propylamino) tetralin and ipsapirone in the social interaction paradigm: evidence of a presynaptic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic treatment with ipsapirone and buspirone on the C57BL/6J strain mice under social stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lesopitron Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to proper chemical handling protocols are paramount. This guide provides essential, step-by-step procedures for the safe disposal of Lesopitron dihydrochloride, a selective 5-HT1A receptor agonist. Following these guidelines is critical to minimize environmental impact and ensure a safe laboratory environment.
This compound, with CAS number 132449-89-9, requires careful handling due to its potential pharmacological activity. While a comprehensive safety profile is not extensively documented in publicly available literature, established best practices for the disposal of potent pharmaceutical compounds should be strictly followed.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. Based on safety data sheets (SDS) for the compound, appropriate personal protective equipment should be worn at all times.
| Hazard Statement (Based on available SDS) | Personal Protective Equipment (PPE) |
| May be harmful if swallowed. | Chemical-resistant gloves (e.g., nitrile) |
| May cause skin irritation. | Laboratory coat or apron |
| May cause serious eye irritation. | Safety glasses with side shields or goggles |
| May cause respiratory tract irritation. | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (gloves, etc.), must be segregated from non-hazardous waste.
-
Label a dedicated, leak-proof, and sealable waste container clearly as "Hazardous Waste: this compound".
-
-
Containerization of Waste:
-
Solid Waste: Place unused this compound powder, contaminated wipes, and other solid materials into the designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures. Disposal will typically involve high-temperature incineration at a permitted facility.
-
Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary before it can be returned to general use.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble. Common solvents may include water or ethanol. Collect this rinsate as hazardous liquid waste.
-
Triple Rinse: Perform a triple rinse with the chosen solvent. Each rinse should be collected as hazardous waste.
-
Final Wash: After the triple rinse, the labware can typically be washed with standard laboratory detergent and water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Comprehensive Safety and Handling Protocols for Lesopitron Dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lesopitron dihydrochloride. The following procedural guidance is based on established safety protocols for potent pharmaceutical compounds and should be implemented to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound, which may include skin and eye irritation, allergic reactions, or other toxic effects upon exposure. A risk assessment should be conducted to determine the appropriate level of PPE required for specific laboratory procedures.
Minimum PPE Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of aerosolization or exposure, such as weighing, preparing stock solutions, or handling larger quantities, the following enhanced PPE is recommended:
| PPE Component | Specification | Purpose |
| Double Gloves | Two pairs of chemical-resistant gloves | Provides an additional layer of protection against contamination. |
| Full-Face Shield | Worn over safety glasses or goggles | Protects the entire face from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher | Minimizes inhalation of airborne particles. |
| Protective Clothing | Disposable gown or coverall | Offers full-body protection and prevents contamination of personal clothing.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final use.
Operational Workflow Diagram
Figure 1. Operational Workflow for Handling this compound
Experimental Protocols:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage location should be clearly marked and access restricted to authorized personnel.
-
Preparation for Use: Before handling, ensure that the work area is clean and uncluttered.[5] Prepare all necessary equipment and reagents.
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[6][7]
-
Don the appropriate PPE, including double gloves, a lab coat, and respiratory protection.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
-
Clean the weighing area and equipment immediately after use.
-
-
Dissolution:
-
Add the solvent to the weighed this compound in a fume hood.
-
If necessary, use sonication or gentle heating as specified in the experimental protocol to aid dissolution.
-
Ensure the container is securely capped during mixing.
-
-
Experimental Use: Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Figure 2. Disposal Workflow for this compound Waste
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the accumulation start date.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4][8] Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. medkoo.com [medkoo.com]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 7. crystalgen.com [crystalgen.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
